N-Desmethyl N-Nitroso Imatinib
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H28N8O2 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(4-nitrosopiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C28H28N8O2/c1-20-4-9-24(17-26(20)33-28-30-12-10-25(32-28)23-3-2-11-29-18-23)31-27(37)22-7-5-21(6-8-22)19-35-13-15-36(34-38)16-14-35/h2-12,17-18H,13-16,19H2,1H3,(H,31,37)(H,30,32,33) |
InChI Key |
VLMTWVXKQVBYLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)N=O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Nitrosamine Impurity Profiling in Imatinib
The following technical guide provides an in-depth analysis of Imatinib Impurity 80 and its identity as N-Desmethyl N-Nitroso Imatinib . It addresses the nomenclature confusion, formation mechanisms, and validated analytical protocols required for regulatory compliance.
Focus: Imatinib Impurity 80 (N-Desmethyl N-Nitroso Imatinib)
Executive Summary
In the context of current global regulatory scrutiny on Nitrosamine Drug Substance Related Impurities (NDSRIs), precise identification of impurities is critical. Imatinib Impurity 80 is the industry-standard designation (often used in reference standard catalogs like LGC and PubChem) for N-Desmethyl N-Nitroso Imatinib (CAS: 2816369-80-7).[1]
This impurity represents a high-risk NDSRI formed via the nitrosation of the secondary amine generated after the N-demethylation of the piperazine ring in Imatinib. This guide resolves nomenclature ambiguities, contrasts this impurity with other potential nitrosamines (e.g., the "bridge" nitroso), and provides a self-validating LC-MS/MS workflow for its quantification.
Nomenclature & Identity Resolution
Confusion often arises between various "N-Nitroso" designations in Imatinib. It is vital to distinguish between the Piperazine-Nitroso (Impurity 80) and the Bridge-Nitroso (often cited in EMA appendices).
2.1 Synonym Mapping Table
The following table confirms the identity of Impurity 80.
| Designation | Chemical Name / Description | CAS Number | Status |
| Imatinib Impurity 80 | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-nitrosopiperazin-1-yl)methyl)benzamide | 2816369-80-7 | Target NDSRI |
| N-Desmethyl N-Nitroso Imatinib | Same as above | 2816369-80-7 | Synonym |
| N-Nitroso Desmethyl Imatinib | Same as above | 2816369-80-7 | Synonym |
| N-Nitroso Imatinib (EMA) | N-(4-methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide | Varies | Different Compound (Nitroso on bridge amine) |
2.2 Structural Distinction
-
Impurity 80 (NDSRI): The nitroso group (-N=O) is attached to the piperazine nitrogen . This requires prior loss of the methyl group (desmethylation), creating a secondary amine susceptible to nitrosation.
-
N-Nitroso Imatinib (Parent Nitroso): The nitroso group is attached to the secondary amine bridge between the pyrimidine and phenyl rings. This structure retains the methyl group on the piperazine.[2]
Mechanistic Pathways: Formation of Impurity 80
Understanding the causality of formation is essential for control. Impurity 80 is not formed directly from Imatinib but requires a two-step degradation or metabolic sequence: N-Demethylation followed by N-Nitrosation .
3.1 Pathway Diagram
The following Graphviz diagram illustrates the specific chemical pathway leading to Impurity 80 compared to the bridge nitroso.
Figure 1: Divergent nitrosation pathways. Impurity 80 is the product of nitrosation occurring after N-demethylation (Impurity C formation).
Analytical Protocol: LC-MS/MS Quantification
To detect Impurity 80 at trace levels (ng/g), a highly specific LC-MS/MS method is required. Standard HPLC-UV is insufficient due to the low Acceptable Intake (AI) limits (typically <18 ng/day or 26.5 ng/day depending on potency class).
4.1 Method Development Philosophy (Causality & Control)
-
Artifact Prevention: Nitrosamines can form in situ during analysis if nitrites are present in solvents or reagents.
-
Control: Use sulfamic acid or ammonium sulfamate in the diluent to scavenge residual nitrites.
-
-
Isomeric Separation: Nitrosamines often exist as E/Z rotamers.
-
Control: Run column temperature at 40°C–50°C to coalesce rotamers or ensure the gradient separates them fully for summation.
-
4.2 Step-by-Step Protocol
A. Reagents & Materials
-
Reference Standard: Imatinib Impurity 80 (N-Desmethyl N-Nitroso Imatinib).[1][3]
-
Internal Standard (IS): Imatinib-d8 or N-Desmethyl Imatinib-d8 (if available).
-
Diluent: 0.1% Formic Acid in Water : Methanol (50:50 v/v) + 10 mM Sulfamic Acid (Critical for artifact suppression).
B. Chromatographic Conditions (UHPLC)
-
Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 45°C.
C. Mass Spectrometry Parameters (MRM) Operate in Positive Electrospray Ionization (+ESI) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Impurity 80 | 509.2 [M+H]+ | 394.1 (Quantifier) | 25 | 100 |
| 217.1 (Qualifier) | 35 | 100 | ||
| Imatinib (Parent) | 494.3 [M+H]+ | 394.2 | 28 | 50 |
Note: The transition 509.2 -> 394.1 corresponds to the loss of the nitrosated piperazine fragment or cleavage at the amide, characteristic of the Imatinib backbone.
4.3 Workflow Diagram
This diagram outlines the self-validating extraction and analysis logic.
Figure 2: Analytical workflow emphasizing nitrite scavenging during extraction.
Regulatory & Control Strategy
The presence of Impurity 80 implies the coexistence of Imatinib Impurity C (the secondary amine precursor) and a nitrosating source (nitrites in excipients or water).
-
Acceptable Intake (AI): As a Category 1 or 2 nitrosamine (depending on specific mutagenicity data read-across), the limit is typically strict.
-
Default Class Limit: 18 ng/day (if no specific data).
-
Read-Across: May allow up to 26.5 ng/day or 96 ng/day if analogous to lower-risk structures, but the piperazine-nitroso motif is generally high concern.
-
-
Control Measures:
-
Vendor Qualification: Screen excipients (MCC, Lactose) for nitrite content (< 1 ppm).
-
Process Control: Monitor Impurity C levels. If Impurity C is low, the probability of Impurity 80 formation decreases linearly.
-
References
-
PubChem. N-Desmethyl N-Nitroso Imatinib (Compound Summary). National Library of Medicine.[1] [Link]
-
European Medicines Agency (EMA). Appendix 1: Acceptable intakes established for N-nitrosamines. EMA/369136/2020. [Link]
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]
Sources
Comprehensive Identification and Characterization of N-Nitroso Imatinib EP Impurity C in Active Pharmaceutical Ingredients (API)
Executive Summary: The NDSRI Challenge in Tyrosine Kinase Inhibitors
The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped the quality control landscape of pharmaceutical manufacturing. For complex multikinase inhibitors like Imatinib, the presence of multiple nitrogen centers creates a high-risk environment for nitrosation. This technical guide provides an authoritative framework for identifying, understanding, and quantifying N-Nitroso Imatinib EP Impurity C , a highly mutagenic cohort-of-concern impurity. By establishing a self-validating analytical system, we ensure rigorous regulatory compliance and uncompromised patient safety.
Chemical Identity & Mechanistic Causality
To understand the origin of N-Nitroso Imatinib EP Impurity C, we must first analyze its precursor. Imatinib API contains a tertiary amine within its terminal N-methylpiperazine ring. During API synthesis, aggressive reaction conditions, or long-term oxidative degradation, this tertiary amine undergoes demethylation to form Imatinib EP Impurity C (chemically known as N-Desmethyl Imatinib)[1].
This demethylation is the critical causal event. It converts a relatively stable tertiary amine into a highly reactive secondary aliphatic amine. When this secondary amine is exposed to trace nitrosating agents—often derived from nitrites present in common excipients (e.g., microcrystalline cellulose) or process solvents—it rapidly undergoes electrophilic substitution. The result is N-Nitroso Imatinib EP Impurity C (N-Nitroso Piperazine)[2].
Why the Piperazine Ring? While Imatinib possesses a bridging secondary amine between its phenyl and pyrimidine rings, this diarylamine is sterically hindered and electronically deactivated by the adjacent aromatic systems. Consequently, nitrosation at the aliphatic piperazine ring (Possibility 1) is kinetically favored by orders of magnitude, making N-Nitroso Desmethyl Imatinib the dominant and most stable NDSRI in this matrix[3].
Mechanistic pathway of Imatinib demethylation and subsequent nitrosation.
Quantitative Structural Data
To facilitate precise analytical tracking, the physicochemical distinctions between the parent API, the pharmacopoeial impurity, and the resulting NDSRI are summarized below.
| Parameter | Imatinib API | Imatinib EP Impurity C | N-Nitroso Imatinib EP Impurity C |
| Regulatory Role | Active Pharmaceutical Ingredient | Pharmacopoeial Impurity / Metabolite | NDSRI (Highly Mutagenic Impurity) |
| CAS Number | 152459-95-5 | 404844-02-6[4] | 2816369-80-7[2] |
| Molecular Formula | C₂₉H₃₁N₇O | C₂₈H₂₉N₇O | C₂₈H₂₈N₈O₂ |
| Molecular Weight | 493.61 g/mol | 479.58 g/mol | 508.59 g/mol |
| Key Functional Group | N-Methylpiperazine (Tertiary) | Piperazine (Secondary Amine) | N-Nitroso Piperazine |
Advanced Analytical Methodology: A Self-Validating System
Detecting trace NDSRIs (parts-per-billion levels) within a massive concentration of the parent API is notoriously difficult due to ion suppression and the risk of in-source fragmentation. To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system .
By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to sample extraction, the method inherently corrects for matrix effects, extraction losses, and instrument drift. Furthermore, monitoring dual MRM transitions ensures that any isobaric interference is immediately flagged by a skewed ion ratio, preventing false positives.
Self-validating LC-MS/MS workflow for NDSRI quantification.
Step-by-Step LC-MS/MS Protocol
1. Sample Preparation (Matrix Normalization)
-
Step: Weigh exactly 50.0 mg of Imatinib API into a 15 mL centrifuge tube.
-
Step: Add 5.0 mL of extraction solvent (Methanol:Water, 50:50 v/v, with 0.1% Formic Acid).
-
Step: Spike the sample with 10 ng/mL of N-Nitroso Imatinib EP Impurity C-D4 (Internal Standard). Causality: Spiking at this exact stage ensures the IS undergoes the exact same solvation and matrix interactions as the target analyte, validating the final recovery calculation.
-
Step: Vortex for 5 minutes, centrifuge at 10,000 rpm for 10 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
2. UHPLC Chromatographic Separation
-
Column: Superficially porous (core-shell) C18 column (2.1 x 100 mm, 2.7 µm). Causality: Core-shell technology minimizes longitudinal diffusion, providing the ultra-sharp peak capacity required to elute the trace NDSRI away from the massive tail of the Imatinib API peak.
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 12 minutes. Flow rate: 0.4 mL/min.
3. Mass Spectrometry (ESI-MS/MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
MRM Transitions for Target: Precursor ion
m/z 509.2.-
Quantifier Ion:m/z 394.1 (Loss of the nitrosopiperazine moiety).
-
Qualifier Ion:m/z 115.0.
-
-
Validation Check: The ratio of the qualifier to the quantifier ion must fall within ±20% of the neat standard. If it deviates, the system invalidates the peak as a co-eluting matrix interference.
Regulatory Grounding & Mitigation Strategies
Because N-nitroso compounds are highly potent mutagenic carcinogens, regulatory bodies impose strict Acceptable Intake (AI) limits. For instance, the U.S. FDA's current Acceptable Intake limit for N-nitroso-imatinib (NDSRI) is strictly regulated[5], often defaulting to class-specific thresholds (e.g., 26.5 ng/day or 1500 ng/day depending on updated structural activity relationship data)[5]. Note that the parent compound nitrosated at the bridging amine (CID 169444119)[6] is a distinct chemical entity from the piperazine-nitrosated Impurity C discussed here, requiring separate toxicological assessments.
Mitigation: To prevent the formation of N-Nitroso Imatinib EP Impurity C, manufacturers must control the upstream formation of Imatinib EP Impurity C (N-desmethyl imatinib)[4]. Additionally, formulating the API with nitrite scavengers (such as ascorbic acid or primary amino acids) can competitively inhibit the nitrosation of the secondary piperazine amine, safeguarding the final drug product.
References
-
N-Nitroso Imatinib - Veeprho. Veeprho Pharmaceuticals. Retrieved from: [Link]
-
N-nitroso-imatinib | C29H30N8O2 | CID 169444119. PubChem - NIH. Retrieved from: [Link]
Sources
- 1. N-Desmethyl Imatinib | TRC-D292045-10MG | LGC Standards [lgcstandards.com]
- 2. N-Nitroso Imatinib EP Impurity C (N-Nitroso Piperazine) [cymitquimica.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. veeprho.com [veeprho.com]
- 6. N-nitroso-imatinib | C29H30N8O2 | CID 169444119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Determining the Solubility of N-Desmethyl N-Nitroso Imatinib in Methanol and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive framework for determining the solubility of N-Desmethyl N-Nitroso Imatinib, a critical impurity of the tyrosine kinase inhibitor, Imatinib. A thorough understanding of its solubility in aqueous and organic solvents is paramount for the development of robust analytical methods, the design of forced degradation studies, and ensuring the quality and safety of the final drug product. Given the limited publicly available data on this specific nitroso impurity, this document outlines the fundamental principles and detailed experimental protocols to empower researchers to generate reliable solubility data.
Introduction: The Significance of Solubility in Impurity Characterization
N-Desmethyl N-Nitroso Imatinib is a potential impurity that can arise during the synthesis or degradation of Imatinib.[1][2][3][4] As with any impurity, its physicochemical properties, particularly solubility, dictate its behavior in various stages of drug development and analysis. Accurate solubility data in both a polar protic organic solvent like methanol and an aqueous medium is essential for:
-
Analytical Method Development: Solubility dictates the choice of diluents for preparing stock and working solutions for techniques like High-Performance Liquid Chromatography (HPLC).[5][6][7][8][9] Inadequate solubility can lead to inaccurate quantification and method variability.
-
Forced Degradation Studies: Understanding solubility is crucial for designing experiments to probe the degradation pathways of Imatinib under various stress conditions, as outlined in ICH guidelines.[10][11]
-
Risk Assessment: The potential for an impurity to be present in the final drug product is influenced by its solubility in the processing solvents and the formulation matrix.
This guide will focus on the most common and reliable method for determining thermodynamic solubility: the shake-flask method .[12] This method involves generating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved analyte.
Physicochemical Properties of N-Desmethyl N-Nitroso Imatinib
A foundational understanding of the molecule's properties is critical before embarking on experimental work.
| Property | Value | Source(s) |
| Chemical Name | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-nitrosopiperazin-1-yl)methyl)benzamide | [1][4] |
| Molecular Formula | C₂₈H₂₈N₈O₂ | [1][3][4] |
| Molecular Weight | 508.57 g/mol | [1][3][4] |
| CAS Number | 2816369-80-7 | [1][3] |
| Appearance | Off-white solid | [1] |
| Qualitative Solubility | Soluble in Methanol (MEOH) | [1] |
The structure of N-Desmethyl N-Nitroso Imatinib, with its multiple aromatic rings and functional groups, suggests a complex interplay of factors governing its solubility. The presence of the nitroso group and the desmethylated piperazine ring will influence its polarity and hydrogen bonding capacity compared to the parent drug, Imatinib, and its primary metabolite, N-Desmethyl Imatinib.[13]
Experimental Workflow for Solubility Determination
The following workflow provides a systematic approach to determining the solubility of N-Desmethyl N-Nitroso Imatinib.
Caption: Experimental workflow for solubility determination.
Prerequisite: Development of a Validated HPLC Method
A sensitive and specific HPLC method is the cornerstone of accurate solubility determination.[14] The method must be capable of separating N-Desmethyl N-Nitroso Imatinib from any potential degradants or impurities.
Rationale for Method Selection:
-
Reverse-Phase HPLC: This is the most common and versatile technique for the analysis of small molecule pharmaceuticals and their impurities.[]
-
UV Detection: N-Desmethyl N-Nitroso Imatinib possesses chromophores that allow for detection by UV-Vis spectroscopy, a robust and widely available detection method.[14]
Step-by-Step HPLC Method Development Protocol:
-
Column Selection:
-
Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size), which is a good general-purpose column for reverse-phase chromatography.[5]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a buffer solution, such as 10 mM potassium phosphate monobasic (KH₂PO₄), and adjust the pH to a suitable value (e.g., 4.6) with phosphoric acid.[5] The pH can significantly impact the retention and peak shape of ionizable compounds.
-
Mobile Phase B: Use a high-purity organic solvent such as acetonitrile or methanol.
-
-
Gradient Elution:
-
Begin with a gradient elution to determine the approximate retention time of the analyte. A typical starting gradient could be 5% to 95% Mobile Phase B over 20 minutes.
-
Optimize the gradient to achieve a good peak shape and resolution from any other components in a reasonable run time. An isocratic elution may be possible if the sample is clean.[5]
-
-
Detection Wavelength:
-
Determine the wavelength of maximum absorbance (λmax) for N-Desmethyl N-Nitroso Imatinib by scanning a dilute solution using a UV-Vis spectrophotometer or a photodiode array (PDA) detector in the HPLC system. A wavelength around 270 nm has been used for the parent compound, Imatinib, and is a reasonable starting point.[5]
-
-
Method Validation (Abbreviated):
-
Specificity: Ensure that the peak for N-Desmethyl N-Nitroso Imatinib is well-resolved from any potential impurities and solvent peaks.
-
Linearity: Prepare a series of calibration standards of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be >0.99.[5] This calibration curve will be used to quantify the analyte in the solubility samples.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified. This is important for ensuring the method is sensitive enough, especially if the solubility is low.
-
Shake-Flask Solubility Protocol
This protocol is designed to determine the thermodynamic equilibrium solubility.[12]
Materials:
-
N-Desmethyl N-Nitroso Imatinib (solid)
-
High-purity methanol (HPLC grade)
-
High-purity deionized water (Type I)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker, preferably in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Sample Preparation:
-
Add an excess amount of solid N-Desmethyl N-Nitroso Imatinib to separate vials containing a known volume of methanol and water, respectively. "Excess" means that undissolved solid should be visible at the end of the equilibration period. This ensures that a saturated solution is achieved.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials on a shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C, depending on the desired experimental conditions) for a predetermined period. A typical equilibration time is 24 to 48 hours.[12] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the measured concentration does not change significantly between the later time points).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the larger particles settle.
-
To separate the saturated solution (supernatant) from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[12]
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining fine particles. It is crucial to perform a recovery check to ensure the analyte does not adsorb to the filter material.[12]
-
Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor will depend on the expected solubility and must be recorded precisely.
-
-
Quantification:
-
Inject the diluted samples into the validated HPLC system.
-
Determine the concentration of N-Desmethyl N-Nitroso Imatinib in the diluted samples using the previously established calibration curve.
-
-
Calculation:
-
Calculate the solubility of N-Desmethyl N-Nitroso Imatinib in the original solvent (methanol or water) by multiplying the measured concentration by the dilution factor.
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
Data Interpretation and Reporting
The final solubility values should be reported in standard units such as mg/mL or µg/mL. It is also good practice to report the temperature at which the solubility was determined.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | To be determined |
| Water | 25 | To be determined |
Conclusion
References
-
Forced degradation and stability indicating studies of imatinib tablet - Academia.edu. (2017, August 1). Retrieved from [Link]
-
Quantitative determination of imatinib stability under various stress conditions - PMC. (n.d.). Retrieved from [Link]
-
N-Desmethyl N-Nitroso Imatinib - Allmpus - Research and Development. (n.d.). Retrieved from [Link]
-
Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. (n.d.). Retrieved from [Link]
-
Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesylate - RSC Publishing. (n.d.). Retrieved from [Link]
-
(PDF) FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF IMATINIB TABLET - ResearchGate. (2018, December 20). Retrieved from [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Retrieved from [Link]
-
(PDF) Synthesis, characterization, and pharmacological evaluation of new imatinib analogues as antiproliferative agents - ResearchGate. (2022, September 15). Retrieved from [Link]
-
N-Desmethyl Imatinib. (n.d.). Retrieved from [Link]
-
N-Nitroso Imatinib EP Impurity F CAS#: N/A; ChemWhat Code: 1481373. (n.d.). Retrieved from [Link]
-
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC. (n.d.). Retrieved from [Link]
-
Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC. (n.d.). Retrieved from [Link]
-
N-Nitroso Imatinib EP Impurity C (Possibility 2) | 2816369-80-7 - SynZeal. (n.d.). Retrieved from [Link]
-
Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. (n.d.). Retrieved from [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14). Retrieved from [Link]
-
Full article: Clinical Development of Imatinib: an Anticancer Drug - Taylor & Francis. (2016, January 25). Retrieved from [Link]
-
Detailed Explanation of Drug Impurity Research Methods - Senieer - What You Trust. (n.d.). Retrieved from [Link]
-
Imatinib | C29H31N7O | CID 5291 - PubChem. (n.d.). Retrieved from [Link]
-
Solutions for Pharmaceutical Impurities. (n.d.). Retrieved from [Link]
-
N-Desmethyl N-Nitroso Imatinib | C28H28N8O2 | CID 169444186 - PubChem - NIH. (n.d.). Retrieved from [Link]
- EP2009008A1 - Imatinib base, and imatinib mesylate and processes for preparation thereof - Google Patents. (n.d.).
-
Imatinib Mesylate | Imatinib-piperazine-n-oxide | N-desmethyl-imatinib | High Performance Liquid Chromatography Method | Validation | Impurities - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
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Toxicological Assessment of N-Desmethyl N-Nitroso Imatinib: A Risk-Based Approach for Pharmaceutical Development
An in-depth technical guide by a Senior Application Scientist
Executive Summary
The discovery of N-nitroso compounds as potential impurities in pharmaceutical products has presented a significant challenge to the industry, demanding rigorous toxicological evaluation and control. This guide provides an in-depth technical framework for the toxicological assessment of N-Desmethyl N-Nitroso Imatinib, a potential nitrosamine impurity related to the widely used oncology drug, Imatinib. We will dissect the necessary steps, from in silico prediction and analytical quantification to definitive in vitro genotoxicity testing and the establishment of a scientifically justified acceptable intake (AI) limit. This document is intended for researchers, toxicologists, and drug development professionals, offering a blend of regulatory context, proven experimental protocols, and the scientific rationale underpinning each stage of the assessment.
Introduction: The Nitrosamine Challenge in Pharmaceuticals
Nitrosamine impurities have emerged as a critical safety concern in pharmaceuticals due to their classification as probable human carcinogens. These compounds can form during drug synthesis or degradation and may be present at trace levels in the final product. Regulatory bodies, including the U.S. FDA, have emphasized the need for manufacturers to assess and control these impurities. N-Desmethyl N-Nitroso Imatinib is a specific nitrosamine that could potentially arise from the chemistry of Imatinib, a cornerstone therapy in oncology. Its structural similarity to other known carcinogenic nitrosamines necessitates a thorough toxicological evaluation to ensure patient safety.
This guide outlines a comprehensive strategy grounded in the principles of the ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Our approach prioritizes a logical, evidence-based workflow that avoids unnecessary animal testing while ensuring a robust safety assessment.
The Toxicological Assessment Workflow
A successful toxicological assessment is not a linear checklist but an integrated workflow. The choice of each subsequent step is dictated by the data generated in the previous one. This ensures a resource-efficient and scientifically sound evaluation. Below is a diagram illustrating the decision-making process.
Caption: High-level workflow for the toxicological assessment of a nitrosamine impurity.
Phase 1: In Silico Prediction and Compound Profiling
Structural Alert Analysis
The first step in the assessment is to analyze the chemical structure of N-Desmethyl N-Nitroso Imatinib for any structural alerts indicative of mutagenicity. The N-nitroso group is a well-established structural alert for carcinogenicity and mutagenicity.
-
Structure: N-Desmethyl N-Nitroso Imatinib contains the potent N-nitroso functional group.
-
Prediction: Based on this structural class, the compound is predicted to be a mutagen and a carcinogen. This prediction places the impurity into ICH M7 Class 1 or 2, necessitating further testing to confirm.
Mechanism of Action: Metabolic Activation
The genotoxicity of most N-nitrosamines is not direct. They are pro-mutagens that require metabolic activation by cytochrome P450 (CYP) enzymes in the liver to become reactive electrophilic species that can then form DNA adducts. The key step is the enzymatic α-hydroxylation.
Caption: The metabolic activation pathway of N-nitrosamines to DNA-reactive species.
Phase 2: Analytical Quantification and In Vitro Assessment
Analytical Method Development
A highly sensitive and specific analytical method is crucial for detecting and quantifying N-Desmethyl N-Nitroso Imatinib at levels relevant to toxicological concern.
Protocol: LC-MS/MS Quantification
-
Objective: To develop a robust method capable of quantifying N-Desmethyl N-Nitroso Imatinib in the Imatinib drug substance down to the parts-per-billion (ppb) level.
-
Instrumentation:
-
Liquid Chromatograph (LC): High-performance system (e.g., Waters Acquity UPLC I-Class).
-
Mass Spectrometer (MS): Triple quadrupole mass spectrometer (e.g., Sciex 7500) for high sensitivity and specificity.
-
-
Chromatographic Conditions:
-
Column: A C18 stationary phase column suitable for polar compounds.
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for the analyte and a stable isotope-labeled internal standard. This provides unequivocal identification and accurate quantification.
-
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and limit of quantification (LOQ). The LOQ must be sufficiently low to ensure control at the calculated Acceptable Intake limit.
In Vitro Genotoxicity: The Ames Test
The bacterial reverse mutation assay, or Ames test, is the gold standard for assessing mutagenic potential. Its outcome is a critical determinant in the risk assessment.
Protocol: Ames Test (OECD 471)
-
Objective: To determine if N-Desmethyl N-Nitroso Imatinib can induce point mutations in specific strains of Salmonella typhimurium and Escherichia coli.
-
Test System:
-
Strains: A minimum set of five strains should be used, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101). This combination detects various types of point mutations (frameshift and base-pair substitutions).
-
Metabolic Activation (S9): The test is conducted both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rodents induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is critical, as nitrosamines require metabolic activation to become mutagenic.
-
-
Methodology (Plate Incorporation Method):
-
Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range for the main experiment. High concentrations of the test article can be bactericidal, which would invalidate the results.
-
Main Experiment:
-
To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test article solution (at various concentrations), and 0.5 mL of S9 mix (for +S9 conditions) or buffer (for -S9 conditions).
-
Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Controls:
-
Negative Control: Vehicle (e.g., DMSO) used to dissolve the test article.
-
Positive Controls: Known mutagens are used to confirm the sensitivity of each strain and the activity of the S9 mix (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100 without S9, and 2-aminoanthracene for all strains with S9).
-
-
-
Evaluation Criteria:
-
A positive result is defined as a concentration-dependent increase in the number of revertant colonies.
-
A statistically significant increase (typically a 2-fold or greater increase over the negative control) at one or more concentrations is considered indicative of mutagenicity.
-
Phase 3: Data Interpretation and Risk Characterization
The data from the analytical and toxicological studies are now synthesized to characterize the risk and establish a control strategy.
Summary of Toxicological Data
The following table represents a hypothetical but realistic outcome for the toxicological assessment of N-Desmethyl N-Nitroso Imatinib.
| Assessment Type | Methodology | Result | Interpretation / Implication |
| In Silico Assessment | (Q)SAR Analysis | Structural Alert for Mutagenicity | High suspicion of genotoxicity. Classified as potential ICH M7 Class 1 or 2 impurity. |
| Analytical Assessment | Validated LC-MS/MS | LOQ = 0.05 ppm (0.5 ng/mg) | Method is suitable for controlling the impurity at a health-based limit. |
| In Vitro Genotoxicity | Ames Test (OECD 471) | Positive in TA100 and TA1535 with S9 metabolic activation. Negative without S9. | Confirmed mutagen. The requirement for S9 activation is consistent with the known mechanism for nitrosamines. |
Establishing the Acceptable Intake (AI)
Since N-Desmethyl N-Nitroso Imatinib is confirmed as a mutagen, a health-based limit, or Acceptable Intake (AI), must be established. The AI represents a level of exposure that is considered to pose a negligible cancer risk over a lifetime.
For nitrosamines, a class-specific AI is often used in the absence of robust carcinogenicity data for the specific compound. The "Carcinogenic Potency Categorization Approach for N-nitrosamines" allows for the use of surrogate data. Based on its structure, N-Desmethyl N-Nitroso Imatinib would likely fall into a category with a corresponding AI of 26.5 ng/day .
-
Calculation: This AI is derived from the TD50 (the chronic dose rate that gives 50% of the animals tumors) of a structurally similar, potent nitrosamine surrogate.
-
Control Limit: The AI is then converted into a concentration limit in the drug substance, based on the maximum daily dose of the drug.
-
Example: If the maximum daily dose of Imatinib is 800 mg, the control limit for N-Desmethyl N-Nitroso Imatinib would be:
-
Limit (ppm) = (AI in ng) / (Daily Dose in mg) = 26.5 ng / 800 mg = 0.033 ppm
-
-
This calculated limit dictates the required sensitivity of the analytical method and the level at which the impurity must be controlled in the final drug product.
Conclusion and Recommendations
The toxicological assessment of N-Desmethyl N-Nitroso Imatinib demonstrates a clear, science-driven pathway for managing the risks associated with potent impurities. The workflow confirms that:
-
N-Desmethyl N-Nitroso Imatinib is a mutagenic impurity, consistent with its N-nitroso chemical class.
-
The mutagenic activity is dependent on metabolic activation, which aligns with the established mechanism of action for nitrosamines.
-
A robust risk management strategy can be implemented by establishing an Acceptable Intake of 26.5 ng/day and employing a validated, highly sensitive analytical method to ensure this limit is not exceeded.
This comprehensive approach ensures patient safety while adhering to global regulatory expectations, providing a clear and defensible strategy for the control of this, and other, nitrosamine impurities in pharmaceutical products.
References
-
U.S. Food and Drug Administration (FDA). (2020). Control of Nitrosamine Impurities in Human Drugs.[Link]
-
International Council for Harmonisation (ICH). (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link]
-
Yang, J., et al. (2022). A sensitive and selective LC-MS/MS method for the simultaneous determination of seven nitrosamine impurities in various angiotensin II receptor blockers. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Loeppky, R. N. (1999). The mechanism of the alpha-oxidation of N-nitrosamines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
-
Pfeifer, G. P., et al. (2002). Tobacco smoke carcinogens, DNA damage and p53 mutations in smoking-associated cancers. Oncogene. [Link]
-
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[Link]
-
ICH M7(R2) Guideline on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2023). [Link]
-
Organisation for Economic Co-operation and Development (OECD). (1997). OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test.[Link]
An In-depth Technical Guide to Understanding the Core Differences Between N-Desmethyl Imatinib and N-Nitroso Imatinib
This guide provides a detailed comparative analysis of two critical molecular entities associated with the tyrosine kinase inhibitor, Imatinib: its principal active metabolite, N-Desmethyl Imatinib, and a potential genotoxic impurity, the N-Nitroso derivative. This document is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis, quality control, and regulatory affairs.
Introduction: The Central Role of Imatinib
Imatinib, marketed under brand names like Gleevec®, is a cornerstone of targeted cancer therapy.[1][2] Its mechanism of action involves the specific inhibition of several tyrosine kinase enzymes, most notably the BCR-ABL fusion protein characteristic of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) and c-KIT in gastrointestinal stromal tumors (GIST).[1][3][4][5] As a highly effective oral medication, the purity, metabolic fate, and potential degradation pathways of Imatinib are of paramount importance to ensure patient safety and therapeutic efficacy.
In the lifecycle of the Imatinib drug substance and product, two related compounds demand rigorous scientific scrutiny, albeit for fundamentally different reasons:
-
N-Desmethyl Imatinib (CGP74588): The primary and pharmacologically active metabolite of Imatinib.
-
N-Nitroso Imatinib: A potential N-nitrosamine drug substance-related impurity (NDSRI) with significant toxicological implications.
This guide will dissect the distinct origins, chemical properties, biological significance, and analytical challenges associated with each of these molecules.
N-Desmethyl Imatinib (CGP74588): The Active Metabolite
Formation and Pharmacokinetics
N-Desmethyl Imatinib is the major circulating metabolite of Imatinib in humans.[1][3] Its formation is a direct result of hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system.
-
Causality of Metabolism: The primary enzyme responsible for the N-demethylation of the terminal piperazine ring of Imatinib is CYP3A4 , with minor contributions from other isoforms like CYP2C8.[3][6][7][8] This metabolic conversion is a common pathway for many xenobiotics containing N-methyl groups, representing the body's effort to increase polarity for excretion.
The resulting metabolite, also known as CGP74588, has a significantly longer elimination half-life (approximately 40 hours) compared to the parent drug (around 18 hours).[1][6] Although its plasma concentration (AUC) is typically about 16-20% of the parent Imatinib, its prolonged presence contributes to the overall therapeutic effect.[6][7]
Sources
- 1. Imatinib - Wikipedia [en.wikipedia.org]
- 2. N-Nitroso Imatinib Impurity 2 | CAS No- NA | NA [chemicea.com]
- 3. ClinPGx [clinpgx.org]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Imatinib mesylate? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Physiologically based pharmacokinetic modeling of imatinib and N‐desmethyl imatinib for drug–drug interaction predictions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantification of N-Desmethyl N-Nitroso Imatinib in Drug Substances
This Application Note provides a comprehensive, expert-level guide for the development of an LC-MS/MS method to quantify N-Desmethyl N-Nitroso Imatinib , a potential Nitrosamine Drug Substance Related Impurity (NDSRI).
Executive Summary
The detection of Nitrosamine Drug Substance Related Impurities (NDSRIs) has become a critical compliance requirement for marketing authorization holders.[1][2] N-Desmethyl N-Nitroso Imatinib (also referred to as N-Nitroso-N-Desmethyl Imatinib) is a potential impurity formed via the nitrosation of the secondary amine metabolite/degradant, N-Desmethyl Imatinib.[1][2]
Unlike simple nitrosamines (e.g., NDMA), this complex NDSRI requires a tailored LC-MS/MS approach that addresses matrix suppression from the high-abundance API (Imatinib) and ensures sensitivity meeting the strict Acceptable Intake (AI) limits defined by FDA and EMA guidance.[1][2] This protocol outlines a self-validating method using Solid Phase Extraction (SPE) and MRM-based mass spectrometry.[1][2]
Analyte Profile & Mechanism
Understanding the physicochemical difference between the API and the impurity is the foundation of this method.[2]
| Compound | Structure Description | MW (Monoisotopic) | Key Chemical Property |
| Imatinib (API) | Contains an N-methyl piperazine moiety (Tertiary amine).[1][2][3] | 493.26 Da | Basic (pKa ~8.1 & ~4.5).[1][2] High ionization efficiency.[2] |
| N-Desmethyl Imatinib | Metabolite/Degradant.[2][4][5] Loss of methyl group (Secondary amine).[1][2] | 479.24 Da | Precursor to the nitrosamine.[2] |
| N-Desmethyl N-Nitroso Imatinib | Target Analyte .[2][3][4][5][6][7] Nitrosation of the secondary amine.[2] | 508.23 Da | Reduced Basicity .[2] The piperazine nitrogen is no longer protonatable, increasing lipophilicity compared to the precursor.[2] |
Formation Pathway
The impurity forms when residual nitrites (from excipients or water) react with the secondary amine of N-Desmethyl Imatinib under acidic conditions.[1][2]
Figure 1: Formation pathway of N-Desmethyl N-Nitroso Imatinib from the API parent structure.[1][2]
Regulatory Framework & Limit Calculation
Strict limits are enforced based on the Carcinogenic Potency Categorization Approach (CPCA) .[1][2][8]
-
Scenario A (High Potency): If classified as CPCA Category 1 or 2, the AI could be as low as 26.5 ng/day .[1][2]
-
Scenario B (Low Potency): Recent FDA updates list "N-Nitroso Imatinib" with an AI of 1500 ng/day (Category 5) due to steric and electronic features.[1][2]
-
Target LOQ Calculation: Assuming a Maximum Daily Dose (MDD) of Imatinib = 800 mg :
[1][2]
Protocol Directive: This method is designed for the stricter 33 ppb limit to ensure future-proof compliance.[2]
Method Development Strategy
Chromatography (LC)[1][2]
-
Column: A high-strength silica C18 column is required to withstand slightly alkaline pH (if needed) and provide sharp peak shapes for basic compounds.[2]
-
Mobile Phase:
Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2][9][10][11]
-
MRM Transitions: The nitrosamine (MW 508) shares the core structure of Imatinib.[1][2] The primary fragmentation typically involves the cleavage of the amide bond or the loss of the modified piperazine ring.[2]
Sample Preparation (The "Self-Validating" Step)
Direct injection is risky due to the massive signal from the API (Imatinib), which can cause ion suppression of the trace impurity.[1][2] Solid Phase Extraction (SPE) is recommended to separate the bulk API from the neutral/less-basic nitrosamine.[1][2]
-
Mechanism: Imatinib (pKa ~8) is positively charged at neutral pH.[1][2] N-Desmethyl N-Nitroso Imatinib (piperazine N is nitrosated) acts as a weak base (pyridine pKa ~4.5).[1][2]
-
Strategy: Use a Mixed-Mode Anion Exchange (MAX) or standard HLB with careful pH control.[1][2]
-
Alternative (Simpler): Liquid-Liquid Extraction (LLE) using Ethyl Acetate at pH 9.[1][2]0. At pH 9, Imatinib is largely neutral, but the nitrosamine is also neutral.[2] This might not separate them.[2]
-
Recommended Protocol:Protein Precipitation / Dilution followed by high-resolution LC separation is often sufficient if the MS sensitivity is high enough (e.g., Sciex 6500+ or Thermo Altis).[1][2] For this guide, we assume a standard triple quad and use a Dilute-and-Shoot approach optimized with a divert valve to dump the API.[2]
-
Detailed Experimental Protocol
Reagents and Standards
-
Reference Standard: N-Desmethyl N-Nitroso Imatinib (Certified Purity >98%).[2][6]
-
Internal Standard (ISTD): Imatinib-d8 or N-Nitroso-Imatinib-d4 (if available).[1][2]
-
Solvents: LC-MS Grade Methanol, Acetonitrile, Water, Formic Acid.[2]
LC-MS/MS Conditions
| Parameter | Setting |
| System | UHPLC coupled to Triple Quadrupole MS |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 5 - 10 µL |
| Run Time | 12.0 minutes |
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5% | Load |
| 1.00 | 5% | Hold |
| 7.00 | 95% | Elution of Impurity & API |
| 9.00 | 95% | Wash |
| 9.10 | 5% | Re-equilibration |
| 12.00 | 5% | End |
Divert Valve Logic (Critical):
-
0.0 - 2.5 min: To Waste (Salts).
-
2.5 - 6.0 min: To MS (Elution of Nitrosamine).
-
6.0 - 10.0 min: To Waste (Elution of Bulk Imatinib API).
-
Note: You must experimentally determine the RT of Imatinib vs. the Nitrosamine.[2] Typically, the Nitrosamine (less basic) elutes earlier or later depending on the stationary phase interaction.[1][2] On C18 at acidic pH, the Nitrosamine (less polar surface area due to NO) often elutes after the polar metabolite but potentially before the bulk API if the API interacts strongly via silanols.[1][2] Verify RTs first.
Mass Spectrometer Parameters (Source: ESI+)
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |
| NDSRI-Imatinib | 509.2 | 394.2 | 100 | 28 | Quantifier |
| NDSRI-Imatinib | 509.2 | 479.2 | 100 | 15 | Qualifier |
| Imatinib-d8 (IS) | 502.3 | 394.2 | 50 | 28 | Internal Std |
Method Validation (Self-Validating Systems)[1][2]
To ensure "Trustworthiness" (Part 2 of requirements), the method must pass these criteria:
-
Specificity: Inject a blank matrix (API solution without impurity). Ensure no interference at m/z 509.2 > 394.2.
-
Linearity: Prepare calibration standards from 1.0 ng/mL to 100 ng/mL.
must be .[2] -
Recovery (Spike Test):
-
Sensitivity (LOQ): The S/N ratio at the reporting limit must be > 10.
Workflow Visualization
Figure 2: Analytical workflow ensuring protection of the MS source from bulk API contamination.[1][2]
Troubleshooting & Optimization
-
Issue: High baseline or "ghost" peaks.
-
Issue: Signal Suppression.
References
-
European Medicines Agency (EMA). (2023).[1][2] Nitrosamine impurities in human medicinal products. Retrieved from [Link][1][2][12]
-
U.S. Food and Drug Administration (FDA). (2023).[1][2][8] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Retrieved from [Link][1][2][8]
-
PubChem. (2024).[1][2] N-Desmethyl N-Nitroso Imatinib Compound Summary. Retrieved from [Link]
-
Ma, F., et al. (2014).[1][2] LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma. Journal of Chromatographic Science. (Adapted for impurity profiling logic).[1][2] Retrieved from [Link][1][2]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. N-Desmethyl N-Nitroso Imatinib | C28H28N8O2 | CID 169444186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. riverxlab.com [riverxlab.com]
- 4. labanalysis.it [labanalysis.it]
- 5. clearsynth.com [clearsynth.com]
- 6. allmpus.com [allmpus.com]
- 7. N-Desmethyl N-Nitroso Imatinib | CymitQuimica [cymitquimica.com]
- 8. fda.gov [fda.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Advanced Solid Phase Extraction (SPE) Strategies for N-Nitroso Imatinib (NDSRI) Analysis
This Application Note is structured to provide a rigorous, field-ready protocol for the extraction and quantification of N-Nitroso Imatinib (NDSRI) impurities. It synthesizes regulatory standards (FDA/EMA) with advanced sample preparation chemistry.
Executive Summary & Regulatory Context
The detection of N-Nitroso Imatinib , a Nitrosamine Drug Substance Related Impurity (NDSRI), presents a unique analytical challenge. Unlike small nitrosamines (e.g., NDMA), this impurity shares significant structural homology with the Active Pharmaceutical Ingredient (API), Imatinib.
Regulatory bodies (FDA and EMA) have established Acceptable Intake (AI) limits for N-Nitroso Imatinib.[1] As of 2024/2025, the FDA categorizes it under Potency Category 5 with an AI limit of 1500 ng/day [1][2]. Despite this higher limit compared to potent nitrosamines, the high daily dose of Imatinib (400–800 mg) necessitates detection limits in the low parts-per-million (ppm) range.
This guide details a Mixed-Mode Cation Exchange (MCX) SPE protocol designed to:
-
Remove Matrix Interferences: Eliminate formulation excipients (PEG, titanium dioxide, magnesium stearate) that suppress ionization.
-
Enrich Analyte: Concentrate the trace impurity from large sample volumes.
-
Ensure Specificity: Leverage the basicity of the piperazine moiety for selective retention.
Scientific Rationale: The "Lock and Key" Mechanism
Analyte Chemistry[2][3][4][5][6]
-
Imatinib (API): Contains a basic piperazine ring and a secondary amine linker. (
and ). -
N-Nitroso Imatinib (NDSRI): Formed via nitrosation of the secondary amine linker or the desmethyl-piperazine degradation product. Crucially, the piperazine tail remains intact in the primary NDSRI structure, maintaining basic character (
).
Separation Strategy
Standard "Dilute and Shoot" methods often suffer from ion suppression due to the high API concentration. We utilize Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent.
-
Mechanism: The sorbent possesses both reversed-phase (hydrophobic) and strong cation exchange (sulfonic acid) functionalities.
-
The Logic:
-
Acidic Load: At pH < 3, the basic piperazine nitrogen is protonated (
). Both Imatinib and N-Nitroso Imatinib bind ionically to the sorbent. -
Organic Wash: A 100% Methanol wash removes neutral and acidic interferences (excipients) while the analytes remain "locked" by the ionic bond.
-
Basic Elution: A high pH organic solvent neutralizes the amine, breaking the ionic bond and releasing the purified analytes for LC-MS/MS analysis.
-
Visual Workflow (Graphviz)
The following diagram illustrates the decision tree and physicochemical mechanism of the extraction process.
Caption: Figure 1: Mixed-Mode Cation Exchange (MCX) workflow for the purification of basic N-nitroso impurities from Imatinib matrix.
Detailed Experimental Protocol
Materials & Reagents
-
SPE Cartridge: Polymeric Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 60 mg / 3 cc.
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA), Ammonium Hydroxide (
, 28-30%). -
Internal Standard (IS): Imatinib-d8 or N-Nitroso Imatinib-d8 (if available).
Sample Preparation[4]
-
Tablets: Crush 10 tablets to a fine powder. Weigh an equivalent of 100 mg Imatinib.
-
Solvation: Transfer to a 50 mL volumetric flask. Add 30 mL of 0.1% Formic Acid in 50:50 MeOH:Water .
-
Extraction: Sonicate for 20 minutes (keep temperature < 30°C to prevent nitrosamine degradation).
-
Clarification: Centrifuge at 4000 rpm for 10 minutes.
-
Dilution: Dilute the supernatant 1:10 with 0.1% Formic Acid in Water to reduce organic content to <5% (critical for SPE retention).
SPE Procedure (Step-by-Step)
| Step | Solvent / Action | Mechanistic Purpose |
| 1. Condition | 2 mL Methanol | Activates hydrophobic pores of the polymer. |
| 2. Equilibrate | 2 mL Water + 0.1% Formic Acid | Creates acidic environment to ensure analyte protonation ( |
| 3. Load | Load 2-5 mL of pre-treated sample | Critical: Flow rate < 1 mL/min. Analyte ( |
| 4. Wash 1 | 2 mL 0.1% Formic Acid (aq) | Removes salts, inorganic buffers, and highly polar matrix components. |
| 5. Wash 2 | 2 mL 100% Methanol | Differentiation Step: Removes neutral organic impurities and hydrophobic excipients. The basic NDSRI remains bound ionically. |
| 6. Dry | Apply high vacuum for 2 mins | Removes residual methanol to prevent breakthrough during elution. |
| 7. Elute | 2 x 1 mL 5% | The ammonia raises pH > 10, neutralizing the piperazine amine. The uncharged analyte releases from the sorbent. |
| 8. Reconstitution | Evaporate to dryness under | Concentrates the sample 4x-10x depending on loading volume. |
LC-MS/MS Analytical Method[6][7]
To separate the N-Nitroso impurity from the parent Imatinib (which will also co-elute from the SPE), a high-resolution LC gradient is required.
Instrument: Triple Quadrupole MS (e.g., Waters Xevo TQ-S or Sciex 6500+). Column: Phenyl-Hexyl or C18 (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm. Mobile Phase A: 0.1% Formic Acid in Water.[2] Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Table
| Time (min) | % A | % B | Curve | Description |
| 0.00 | 95 | 5 | Initial | Equilibration |
| 1.00 | 95 | 5 | 6 | Hold for polar elution |
| 8.00 | 50 | 50 | 6 | Shallow gradient for NDSRI separation |
| 10.00 | 5 | 95 | 6 | Wash column |
| 12.00 | 5 | 95 | 6 | Hold wash |
| 12.10 | 95 | 5 | 1 | Re-equilibrate |
MS/MS Transitions (Representative)
Note: Exact transitions must be tuned using a reference standard due to fragmentation variability.
-
N-Nitroso Imatinib (NDSRI):
-
Precursor: 523.6 m/z (
) -
Quantifier: 394.2 m/z (Loss of N-methylpiperazine + nitroso fragment characteristic)
-
Qualifier: 217.1 m/z
-
-
Imatinib (Parent):
-
Precursor: 494.3 m/z
-
Product: 394.2 m/z
-
Validation & Quality Control
To ensure the protocol is self-validating, the following criteria must be met:
-
Recovery: Spike samples at the regulatory limit (e.g., 0.03 ppm). Acceptable recovery: 70–120% .
-
Troubleshooting: If recovery is low, ensure the load pH is < 3. If pH is > 4, the amine may not fully ionize, causing breakthrough.
-
-
Linearity:
over the range of 1 ng/mL to 100 ng/mL.[3] -
Matrix Effect: Compare post-extraction spike vs. solvent standard. Matrix factor should be 0.8 – 1.2 .
-
Note: The MCX wash step (100% MeOH) is crucial here. If matrix suppression persists, increase Wash 2 volume.
-
References
-
U.S. Food and Drug Administration (FDA). (2024). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[1] Retrieved from [Link]
-
European Medicines Agency (EMA). (2024). Appendix 1: Acceptable intakes established for N-nitrosamines. Retrieved from [Link]
-
Waters Corporation. (2023). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS. Retrieved from [Link]
-
PubChem. (2025). N-Desmethyl N-Nitroso Imatinib Compound Summary. Retrieved from [Link]
Sources
Application Note: Trace-Level UPLC-MS/MS Quantification and Retention Time Profiling of N-Desmethyl N-Nitroso Imatinib
Regulatory Context and Analytical Challenges
Imatinib is a highly effective tyrosine kinase inhibitor utilized primarily in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST)[1]. Recently, the pharmaceutical industry has faced intense regulatory scrutiny regarding Nitrosamine Drug Substance-Related Impurities (NDSRIs)[2][3]. Imatinib contains secondary amine process impurities and metabolites—most notably N-desmethyl imatinib—which can undergo nitrosation in the presence of nitrites under acidic conditions to form N-Desmethyl N-Nitroso Imatinib (also classified as N-Nitroso Imatinib EP Impurity C)[4][5][6].
Regulatory agencies, including the FDA and EMA, have evaluated N-nitroso-imatinib under the Carcinogenic Potency Categorization Approach (CPCA) as a Category 5 nitrosamine, establishing a recommended Acceptable Intake (AI) limit of 1500 ng/day[2][7]. To meet these stringent trace-level limits, highly sensitive and specific analytical methods are required, necessitating a paradigm shift from traditional HPLC-UV to UPLC-MS/MS methodologies[8].
Mechanistic Causality in Method Design
Traditional European Pharmacopoeia (EP) monographs for Imatinib impurities rely on non-volatile ion-pairing agents (e.g., sodium octanesulfonate) and long C18 columns (4.6 x 250 mm)[9].
The Causality of Method Evolution:
-
Buffer Selection: Ion-pairing agents are fundamentally incompatible with mass spectrometry due to severe ion source contamination and signal suppression[9]. To achieve the pg/mL sensitivity required for NDSRIs, this protocol replaces non-volatile salts with an MS-compatible ammonium formate buffer[9][10]. Ammonium formate accurately controls the mobile phase pH to ensure consistent protonation (
) of the analytes in the Electrospray Ionization (ESI) source. -
Column Selection: A Charged Surface Hybrid (CSH) Phenyl-Hexyl stationary phase is selected over standard C18[9][10]. The phenyl ring of the stationary phase engages in
interactions with the pyrimidine and pyridine rings of Imatinib and its NDSRI. This orthogonal retention mechanism is critical for achieving baseline resolution between the massive Active Pharmaceutical Ingredient (API) peak and the trace-level NDSRI, thereby preventing matrix effect-induced ion suppression.
Formation of N-Desmethyl N-Nitroso Imatinib via nitrosation of secondary amines.
Physicochemical & Chromatographic Properties
To accurately target the impurity, its fundamental properties must be established. The substitution of a basic secondary amine with a neutral, electron-withdrawing nitroso group significantly alters the molecule's polarity and mass-to-charge ratio.
Table 1: Physicochemical Properties of the Target NDSRI
| Property | Value | Reference |
| Compound Name | N-Desmethyl N-Nitroso Imatinib (EP Impurity C) | [4][6] |
| CAS Number | 2816369-80-7 | [4][11][12] |
| Molecular Formula | [4][6] | |
| Molecular Weight | 508.57 g/mol | [4][12] |
| Precursor Ion ( | m/z 509.6 | Derived from[4] |
Self-Validating UPLC-MS/MS Protocol
A robust analytical method must validate its own performance prior to sample analysis. The following protocol integrates System Suitability Testing (SST) directly into the workflow.
UPLC-MS/MS workflow for self-validating trace-level quantification of NDSRIs.
Step 1: Sample and Mobile Phase Preparation
-
Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with 0.1% formic acid[9][10].
-
Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile[9][10].
-
Sample Diluent: Prepare the Imatinib API sample at 10 mg/mL in a 20:80 Water:Methanol mixture to ensure complete solubilization without inducing degradation[8].
Step 2: Chromatographic Separation
Execute the separation using a CSH Phenyl-Hexyl column (2.1 x 100 mm, 1.7 µm) maintained at 40°C. The flow rate is set to 0.5 mL/min to optimize ESI droplet desolvation[9].
Table 2: Optimized UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 98.0 | 2.0 | Initial |
| 1.00 | 98.0 | 2.0 | Isocratic hold |
| 5.00 | 50.0 | 50.0 | Linear |
| 5.50 | 10.0 | 90.0 | Column wash |
| 6.00 | 98.0 | 2.0 | Re-equilibration |
| 7.50 | 98.0 | 2.0 | End |
Step 3: Mass Spectrometry (MRM) Parameters
Operate the tandem quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Imatinib | 494.5 | 394.5 | 25 | API Tracking[13][14] |
| N-Desmethyl N-Nitroso Imatinib | 509.6 | 479.6 | 18 | Quantifier (Loss of NO) |
| N-Desmethyl N-Nitroso Imatinib | 509.6 | 394.5 | 28 | Qualifier (Amide cleavage) |
Step 4: System Suitability and Self-Validation Criteria
Before reporting any sample data, the system must pass the following self-validation gates to ensure trustworthiness:
Table 4: Self-Validation Acceptance Criteria
| Parameter | Acceptance Criteria | Scientific Rationale |
| Blank Interference | S/N < 3 at NDSRI RT | Ensures no carryover or matrix contamination. |
| Sensitivity (LOQ) | S/N | Validates the ability to detect below the 1500 ng/day AI limit. |
| Precision | RT %RSD | Confirms autosampler and pump stability over 6 replicate injections. |
| Resolution ( | Prevents charge competition and ion suppression in the ESI source. |
Chromatographic Results: Retention Time Profiling
Under the specified UPLC conditions, the retention time (RT) of the main Imatinib peak is observed at approximately 2.8 minutes [9][10].
The target NDSRI, N-Desmethyl N-Nitroso Imatinib, lacks the ionizable secondary amine present in its precursor. The addition of the nitroso group decreases the basicity of the piperazine ring and increases the overall lipophilicity of the molecule. Consequently, N-Desmethyl N-Nitroso Imatinib interacts more strongly with the hydrophobic phenyl-hexyl stationary phase.
The expected retention time for N-Desmethyl N-Nitroso Imatinib is approximately 3.4 minutes (Relative Retention Time, RRT
References
-
Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. LCMS.cz (Waters Corporation). URL: [Link]
-
A Review of FDA Requirement on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance Related Impurities. International Journal of Pharmacy & Pharmaceutical Research. URL: [Link]
-
The regulatory challenge of determining acceptable intakes for nitrosamine drug substance-related impurities. DGRA. URL: [Link]
-
Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. LabRulez LCMS. URL: [Link]
-
Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Waters Corporation. URL: [Link]
-
N-Nitroso Imatinib EP Impurity C | CAS 2816369-80-7. Veeprho. URL: [Link]
-
Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. Waters Corporation. URL: [Link]
-
A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. PMC / NIH. URL: [Link]
-
A validated UPLC-MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma. PubMed / NIH. URL: [Link]
-
Review of Nitrosamine Drug-Substance Related Impurities (NDSRI) in Pharmaceutical Drugs: Risk Assessments. Medicines for Europe. URL:[Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. dgra.de [dgra.de]
- 4. clearsynth.com [clearsynth.com]
- 5. veeprho.com [veeprho.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. medicinesforeurope.com [medicinesforeurope.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. clearsynth.com [clearsynth.com]
- 12. Imatinib | Sigma-Aldrich [sigmaaldrich.com]
- 13. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A validated UPLC-MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: LC-MS/MS Quantification of N-Desmethyl N-Nitroso Imatinib (NDSRI)
Executive Summary & Regulatory Context
Target Analyte: N-Desmethyl N-Nitroso Imatinib (also known as N-Nitroso Desmethyl Imatinib or Imatinib Impurity 80). Classification: Nitrosamine Drug Substance Related Impurity (NDSRI).[1] Regulatory Relevance: In compliance with FDA and EMA guidelines (ICH M7), manufacturers must control nitrosamine impurities to acceptable intake (AI) limits, often in the ng/day range. As a secondary amine metabolite derivative, N-Desmethyl Imatinib is susceptible to nitrosation during manufacturing or shelf-life storage if nitrites are present.
This protocol details a high-sensitivity LC-MS/MS methodology for the specific quantitation of this genotoxic impurity in Imatinib drug substance and drug product.
Compound Characterization & Mass Spectrometry Logic
Analyte Data
| Property | Detail |
| Compound Name | N-Desmethyl N-Nitroso Imatinib |
| CAS Number | 2816369-80-7 |
| Molecular Formula | C28H28N8O2 |
| Molecular Weight | 508.58 g/mol |
| Monoisotopic Mass | 508.2335 Da |
| Structural Alert | N-Nitroso group attached to the piperazine ring (replacing the methyl group of Imatinib).[2][3][4][5] |
Fragmentation Logic (Mechanism of Action)
To select the most robust transition ions, we analyze the fragmentation pathways of the parent molecule (Imatinib) and its metabolite (N-Desmethyl Imatinib).
-
Parent (Imatinib, MW 493): The dominant fragment is m/z 394.2 . This corresponds to the cleavage of the N-methyl piperazine ring, leaving the N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide core.
-
Metabolite (N-Desmethyl Imatinib, MW 479): Also fragments to m/z 394.2 via loss of the piperazine ring.
-
Target (N-Desmethyl N-Nitroso Imatinib, MW 508):
-
Precursor Ion: [M+H]+ m/z 509.2
-
Quantifier Ion (Primary): m/z 394.2 . The nitrosated piperazine ring is cleaved similarly to the parent, yielding the stable aromatic core. This provides high structural specificity to the Imatinib backbone.
-
Qualifier Ion (Secondary): m/z 479.2 . Loss of the Nitroso group (-NO, 30 Da) is a characteristic fragmentation pathway for N-nitrosamines.
-
Visualized Fragmentation Pathway
Caption: Fragmentation pathway showing the derivation of Quantifier (backbone) and Qualifier (NO-loss) ions.
Experimental Protocol
MRM Transition Table
Optimize the Collision Energy (CE) and Cone Voltage (CV) for your specific instrument (values below are typical for Waters Xevo or Sciex Triple Quad systems).
| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (eV) | Dwell (ms) |
| N-Desmethyl N-Nitroso Imatinib | 509.2 | 394.2 | Quantifier | 25-35 | 50 |
| N-Desmethyl N-Nitroso Imatinib | 509.2 | 479.2 | Qualifier | 15-20 | 50 |
| Imatinib (Reference) | 494.3 | 394.2 | Check | 30 | 20 |
| Imatinib-d8 (Internal Std) | 502.4 | 394.2 | IS Quant | 30 | 20 |
Chromatographic Conditions
Separation is critical to resolve the NDSRI from the massive API peak (Imatinib) and the non-nitrosated metabolite.
-
Column: Waters ACQUITY CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex F5.
-
Why: Phenyl phases provide superior selectivity for aromatic isomers compared to C18.
-
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).
-
Column Temp: 40°C.
Gradient Profile:
-
0.0 min: 5% B (Equilibration)
-
1.0 min: 5% B
-
6.0 min: 95% B (Elute API and Impurities)
-
8.0 min: 95% B
-
8.1 min: 5% B (Re-equilibration)
Sample Preparation (Artifact Prevention)
Critical Warning: Acidic extraction conditions can induce de novo formation of nitrosamines if trace nitrites are present in excipients or solvents.
-
Weighing: Weigh 50 mg of Imatinib Drug Substance/Product.
-
Extraction Solvent: 100% Methanol containing 0.1% Sulfamic Acid or Ascorbic Acid .
-
Why: Sulfamic acid acts as a nitrite scavenger, preventing artificial nitrosation during sample prep.
-
-
Dissolution: Vortex for 5 min, sonicate for 10 min.
-
Centrifugation: 10,000 rpm for 10 min to precipitate excipients.
-
Filtration: 0.22 µm PTFE filter (Verify filter compatibility to ensure no nitrosamine leaching).
-
Dilution: Dilute supernatant with Mobile Phase A to match initial gradient conditions (prevent peak distortion).
Method Validation & Performance
To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.
-
Linearity: 0.5 ng/mL to 100 ng/mL (R² > 0.995).
-
Sensitivity (LOQ): Target < 1.0 ng/mL (corresponds to < 0.03 ppm in API if extracting at 30 mg/mL).
-
Recovery: Spike samples at LOQ, 100%, and 150% levels. Acceptable range: 80-120%.
-
Specificity: Inject a high-concentration API standard (Imatinib) to ensure no crosstalk or in-source fragmentation mimics the 509->394 transition. Note: Imatinib (494) is unlikely to interfere with the 509 precursor.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow ensuring artifact prevention and specific detection.
References
-
PubChem. (2025). N-Desmethyl N-Nitroso Imatinib (Compound Summary).[8] National Library of Medicine. [Link]
-
Waters Corporation. (2023). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Application Note. [Link]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[1][Link]
-
Ma, F. et al. (2014). LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma.[9][10][11][12] Journal of Chromatographic Science. [Link]
Sources
- 1. Understanding Nitrosamine Drug Substance-Related Impurities (NDSRIs) - AnalyteGuru [thermofisher.com]
- 2. clearsynth.com [clearsynth.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. waters.com [waters.com]
- 5. theclinivex.com [theclinivex.com]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. clearsynth.com [clearsynth.com]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS-MS determination of imatinib and N-desmethyl imatinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Determination of imatinib and its active metabolite N-desmethyl imatinib in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting internal standards for N-Nitroso Imatinib analysis
Part 1: Executive Summary & Regulatory Context
The detection of Nitrosamine Drug Substance Related Impurities (NDSRIs) has shifted the analytical paradigm from generic screening to highly specific, structural elucidation. N-Nitroso Imatinib , a complex NDSRI formed by the nitrosation of the secondary amine bridge in Imatinib, presents a unique challenge. Unlike simple nitrosamines (e.g., NDMA), N-Nitroso Imatinib shares a massive structural backbone with the Active Pharmaceutical Ingredient (API), leading to severe matrix suppression and chromatographic overlap.
The Critical Failure Point: Many labs default to using the deuterated parent drug (Imatinib-d8) as the Internal Standard (IS). This is a scientific error. The physicochemical properties of the nitrosated impurity (neutralized amine, altered pKa, increased lipophilicity) diverge significantly from the cationic parent API. This divergence leads to "wandering" relative response factors (RRF) and validation failures during extraction and ionization.
This guide details the protocol for selecting, qualifying, and utilizing the correct Internal Standard—specifically Stable Isotope Labeled (SIL) NDSRIs—to ensure compliance with FDA and EMA limits.
Regulatory Snapshot (Imatinib):
-
Target Impurity: N-Nitroso Imatinib (Nitroso group on the pyrimidinyl-aminophenyl bridge).[1][2][3][4][5]
-
FDA Acceptable Intake (AI): 1500 ng/day (Potency Category 5).[2]
-
Max Daily Dose (MDD): 800 mg.
-
Required Limit: ~1.87 ppm (High limit allows "Dilute & Shoot," but suppression remains the enemy).
Part 2: The Science of Internal Standard Selection
The "Parent IS" Trap
Using Imatinib-d8 to quantify N-Nitroso Imatinib introduces Differential Matrix Effect .
-
Mechanism: In Electrospray Ionization (ESI), the API (Imatinib) is a strong base (pKa ~8) and ionizes readily
. The N-Nitroso variant has its basicity reduced by the electron-withdrawing nitroso group. -
Consequence: In the presence of co-eluting matrix components, the API-IS and the Nitrosamine analyte experience different degrees of ion suppression. The IS fails to correct for the analyte's signal loss, leading to inaccurate quantitation.
Gold Standard: SIL-NDSRI ( / )
The ideal IS is N-Nitroso Imatinib-
-
Benefit: Carbon-13 and Nitrogen-15 labels are non-exchangeable and located in the backbone. They provide perfect retention time matching and identical fragmentation physics without the risk of label loss.
Silver Standard: Deuterated NDSRI (d4-d8)
N-Nitroso Imatinib-d8 (piperazine labeled) is the most common commercially available option.
-
Risk - Deuterium Scrambling: Deuterium on heteroatoms (N-D, O-D) or acidic carbons (alpha to carbonyls) can exchange with solvent protons (
) in acidic mobile phases, reverting the IS to the "native" mass (M+0). This causes false positives. -
Solution: Ensure Deuterium labels are on the piperazine ring carbons or the stable aromatic phenyl ring , not on the amide or amine bridges.
Part 3: Visualization of Logic
The following decision tree outlines the selection process for the Internal Standard based on chemical stability and availability.
Caption: Decision matrix for selecting Internal Standards, prioritizing non-exchangeable isotopes to prevent quantification bias.
Part 4: Protocol - Method Development & Validation
Phase 1: IS Integrity Check (The "Scrambling" Test)
Before full validation, you must prove your Deuterated IS does not lose its label during the run.
-
Prepare IS Solution: 100 ng/mL N-Nitroso Imatinib-d8 in Mobile Phase A (0.1% Formic Acid in Water).
-
Incubation: Hold at room temperature for 24 hours.
-
Analysis: Inject immediately (
) and at 24 hours ( ). -
Criteria: Monitor the MRM transition for the unlabeled impurity (M+0).
-
If the (M+0) peak area increases at
compared to , scrambling is occurring . Discard the IS.
-
Phase 2: LC-MS/MS Optimization
Objective: Separate the N-Nitroso impurity from the massive Imatinib parent peak to prevent source saturation.
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: C18 with Phenyl-Hexyl or Biphenyl phase (improves selectivity for nitroso-aromatics).
-
Recommended: Waters CSHTM Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate + 0.1% Formic Acid (Buffer stabilizes ionization).
-
B: Methanol (Acetonitrile can cause background noise in nitrosamine mode).
-
MRM Transitions (Example):
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| N-Nitroso Imatinib | 523.2 | 394.2 | 40 | 25 | Quantifier |
| N-Nitroso Imatinib | 523.2 | 379.2 | 40 | 30 | Qualifier |
| N-Nitroso Imatinib-d8 | 531.2 | 402.2 | 40 | 25 | Internal Standard |
| Imatinib (Parent) | 494.3 | 394.2 | 45 | 28 | Monitor (Divert to Waste) |
Note: The "Divert to Waste" step is critical. Imatinib is present at ppm levels; it will contaminate the MS source if not diverted during its elution window.
Phase 3: Sample Preparation (Solid Phase Extraction)
Given the high solubility of Imatinib, a "Dilute and Shoot" is possible for the 1.8 ppm limit, but SPE is recommended for robustness.
-
Weighing: Weigh 50 mg of pulverized Imatinib Mesylate tablets.
-
Dissolution: Dissolve in 10 mL 1% Formic Acid in Water. (Acid keeps Imatinib protonated and soluble).
-
Spiking: Add IS Working Solution (N-Nitroso Imatinib-d8) to achieve 50 ng/mL final concentration.
-
Loading (SPE): Use an MCX (Mixed-Mode Cation Exchange) cartridge.
-
Mechanism:[6] Imatinib (Base) binds strongly to the cation exchange sites. N-Nitroso Imatinib (Neutral/Weak Base) binds via hydrophobic retention.
-
-
Wash:
-
Wash 1: 1% Formic Acid (Removes hydrophilic matrix).
-
Wash 2: Methanol (Elutes neutral impurities/NDSRIs). Collect this fraction.
-
Note: The API (Imatinib) remains bound to the cartridge by ionic interaction (requires ammoniated methanol to elute). By not eluting the API, we achieve a "Chemical Filter."
-
-
Reconstitution: Evaporate the Methanol fraction and reconstitute in Mobile Phase A:B (90:10).
Part 5: Validation Workflow (Self-Validating System)
To ensure the chosen IS is correcting for matrix effects, perform the Post-Column Infusion (PCI) Experiment .
Caption: Post-Column Infusion setup to visualize matrix suppression zones.
Interpretation:
-
If the IS signal drops significantly (>20%) at the retention time of N-Nitroso Imatinib, the method is susceptible to matrix effects.
-
Correction: If suppression is observed, increase the dilution factor or switch to a more specific SPE cleanup (e.g., MCX).
References
-
U.S. Food and Drug Administration (FDA). (2024). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[2] Retrieved from [Link]
-
European Medicines Agency (EMA). (2024).[7] Appendix 1: Acceptable intakes established for N-nitrosamines. Retrieved from [Link]
-
PubChem. (2025). N-nitroso-imatinib (Compound Summary).[1][2][3][4][5][8][9][10][11] National Library of Medicine. Retrieved from [Link]
-
Waters Corporation. (2021). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS. Retrieved from [Link]
Sources
- 1. riverxlab.com [riverxlab.com]
- 2. veeprho.com [veeprho.com]
- 3. allmpus.com [allmpus.com]
- 4. labanalysis.it [labanalysis.it]
- 5. ema.europa.eu [ema.europa.eu]
- 6. N-Desmethyl N-Nitroso Imatinib | LGC Standards [lgcstandards.com]
- 7. measurlabs.com [measurlabs.com]
- 8. clearsynth.com [clearsynth.com]
- 9. GSRS [precision.fda.gov]
- 10. N-nitroso-imatinib | C29H30N8O2 | CID 169444119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. synthinkchemicals.com [synthinkchemicals.com]
Troubleshooting & Optimization
N-Desmethyl N-Nitroso Imatinib stability in solution and storage
Topic: N-Desmethyl N-Nitroso Imatinib Stability in Solution and Storage Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Analytical Scientists, and QC Professionals[1][2][3][4]
Technical Support Center: N-Desmethyl N-Nitroso Imatinib
Senior Application Scientist Note: N-Desmethyl N-Nitroso Imatinib (also known as N-Nitroso Desmethyl Imatinib) is a high-concern nitrosamine impurity associated with the degradation or synthesis of Imatinib.[1][2][3][4] Unlike stable API standards, this compound possesses the labile N-nitroso functionality, rendering it inherently sensitive to environmental stress.[1] This guide synthesizes specific compound data with rigorous nitrosamine handling protocols to ensure your analytical recovery remains accurate.
Part 1: Storage & Handling (The Basics)
Q1: I just received my vial of N-Desmethyl N-Nitroso Imatinib. How should I store the solid material to prevent degradation before I even open it?
A: Immediate thermal and photonic protection is required.[3][4] Upon receipt, do not leave the vial on the benchtop. This compound is sensitive to photolytic cleavage and thermal denitrosation .[1][3][4][5]
-
Long-Term Storage: Store at -20°C (or lower).
-
Short-Term/Transit: 2-8°C is acceptable for days, but migration to -20°C is critical for long-term stability.[1][2][3]
-
Light Protection: The vial must be kept in a secondary container (aluminum foil or opaque box). Nitrosamines absorb UV/Vis light (typically 230–250 nm and 330–350 nm), leading to N-N bond rupture.
-
Moisture: Store in a desiccated environment. Hydrolysis is less rapid than photolysis but can accelerate under acidic conditions.[3][4]
Q2: What solvents are recommended for preparing primary stock solutions?
A: Solubility is generally good in polar aprotic and protic organic solvents.[3][4]
-
Recommended: DMSO (Dimethyl sulfoxide) or Methanol .[1][2][3][4]
-
Avoid: Unbuffered aqueous solutions for long-term storage, or any solvent containing traces of acids, which can catalyze denitrosation.[1][3][4]
| Solvent | Solubility | Stability Risk | Recommendation |
| DMSO | High (>10 mg/mL) | Low (if stored frozen) | Primary Choice for Stock |
| Methanol | High | Moderate (volatile) | Good for working dilutions |
| Water | Low/Moderate | High (pH dependent) | Use only for immediate LC-MS injection |
Part 2: Solution Stability (The Critical Workflow)
Q3: Can I store my stock solution at 4°C for use over several weeks?
A: No. This is a common cause of analytical failure.[1][3][4] Nitrosamines in solution are significantly less stable than in the solid state.[4] At 4°C, slow hydrolysis or oxidation can occur.
-
Protocol for Stock Storage:
Q4: My HPLC recovery is dropping during the run sequence. What is happening?
A: You are likely observing on-instrument degradation .[1][2][3][4] If your autosampler is not cooled or if the samples are exposed to light inside the instrument, N-Desmethyl N-Nitroso Imatinib will degrade.[1][2][3]
Troubleshooting Protocol:
-
Amber Glass: Ensure all autosampler vials are amber.[2][3][4]
-
Temperature: Set autosampler temperature to 4°C .
-
Solvent Check: If using Methanol/Water diluents, ensure the pH is neutral.[3][4] Avoid strong acid modifiers (like >0.1% TFA) in the sample diluent if the sample sits for hours; Formic acid (0.1%) is generally acceptable for short durations.
Part 3: Visualizing the Stability Workflow
The following diagram outlines the critical decision paths for handling this impurity to prevent false negatives in your data.
Caption: Workflow for maximizing recovery of N-Desmethyl N-Nitroso Imatinib, highlighting critical storage points.
Part 4: Advanced Troubleshooting & Degradation Mechanisms
Q5: I see extra peaks appearing in my chromatogram. Is this the impurity degrading?
A: Yes, it is highly probable.[4] Nitrosamines degrade via specific pathways that generate detectable by-products.
Q6: How do I confirm if the degradation is photolytic?
A: Perform a Stress Test :
-
Prepare two vials of the working solution (e.g., 100 ng/mL in MeOH).
-
Wrap one vial completely in aluminum foil (Dark Control).
-
Leave the other exposed to ambient light for 2 hours.
-
Inject both.
-
Result: If the exposed vial shows significant loss compared to the dark control, your issue is light exposure during sample prep.
Part 5: Safety & Disposal
Q7: Are there specific safety concerns for this impurity?
A: Yes. As a nitrosamine, N-Desmethyl N-Nitroso Imatinib is a probable human carcinogen (mutagenic impurity).[1][2][3][4]
-
Inactivation: Do not just pour down the drain.[3][4] Collect in specific hazardous waste containers. Some protocols suggest deactivation of nitrosamines using strong UV light or specific chemical oxidation before disposal, but for analytical quantities, standard hazardous waste incineration is the norm.
References
-
US Food and Drug Administration (FDA) . Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA) .[2][3] Nitrosamine impurities in human medicinal products. Retrieved from [Link][1][2][4]
-
ResolveMass Laboratories . Nitrosamine Degradation Pathways. Retrieved from [Link]
-
National Institutes of Health (NIH) PubChem .[3][4] N-Desmethyl N-Nitroso Imatinib Compound Summary. Retrieved from [Link]
Sources
- 1. N-Desmethyl N-Nitroso Imatinib | C28H28N8O2 | CID 169444186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Desmethyl N-Nitroso Imatinib | LGC Standards [lgcstandards.com]
- 3. clearsynth.com [clearsynth.com]
- 4. N-Desmethyl imatinib research grade, ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. N-Desmethyl Imatinib: Uses, Safety, Synthesis, Supplier & Quality Analysis in China [sinochem-nanjing.com]
- 7. efpia.eu [efpia.eu]
Reducing baseline noise in nitrosamine impurity analysis
Technical Support Center: Nitrosamine Impurity Analysis Topic: Reducing Baseline Noise & Enhancing Sensitivity in LC-MS/MS Ticket Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Sensitivity Paradox
In the wake of the sartans and ranitidine recalls, regulatory bodies (FDA, EMA) established Acceptable Intake (AI) limits as low as 26.5 ng/day for high-potency nitrosamines like N-nitrosodiethylamine (NDEA) [1].[1]
Achieving this requires limits of quantitation (LOQ) in the sub-ppb range. However, nitrosamines are small, semi-volatile, and lack distinct functional groups, making them prone to high chemical background noise and poor ionization efficiency. This guide moves beyond basic method parameters to address the root causes of baseline noise: solvent quality, ionization physics, and in-situ formation artifacts.
Knowledge Base: Troubleshooting & Optimization
Q1: I am seeing a consistently high background signal for NDMA (m/z 75 > 43). How do I lower the baseline?
Diagnosis: NDMA (N-nitrosodimethylamine) is the most problematic nitrosamine due to its low molecular weight.[2] The transition m/z 75 > 43 is non-specific and falls into a "noisy" region of the mass spectrum where solvent clusters and mobile phase impurities elute.
The Fix: Switch to APCI and Optimize Gas Dynamics. While Electrospray Ionization (ESI) is the default for most pharma assays, it is often suboptimal for nitrosamines.
-
Switch to APCI (Atmospheric Pressure Chemical Ionization):
-
Why: ESI is highly susceptible to ion suppression from co-eluting matrix components. NDMA is small and thermally stable; APCI ionizes it in the gas phase, significantly reducing chemical noise from the liquid mobile phase [2].
-
Evidence: Comparative studies show APCI often yields a 2-5x improvement in Signal-to-Noise (S/N) ratio for NDMA compared to ESI [3].
-
-
Increase Cone Gas Flow:
Data Comparison: Ionization Modes
| Feature | Electrospray Ionization (ESI) | APCI (Recommended) |
| Mechanism | Liquid phase ionization | Gas phase ionization |
| Matrix Effect | High (Ion Suppression common) | Low (More robust) |
| Noise Profile | High chemical noise at low m/z | Lower background for small molecules |
| Target Analytes | Polar, thermolabile compounds | Non-polar/semi-polar, thermally stable (NDMA) |
Q2: I see "Ghost Peaks" in my blank injections. Is this carryover or contamination?
Diagnosis: If the peak appears in a blank without a preceding high-concentration injection, it is system contamination , not carryover. Nitrosamines are ubiquitous; they exist in rubber seals, detergents, and even the air.
The Fix: The "Clean Path" Protocol.
-
Solvent Grade Criticality:
-
Standard "HPLC Grade" is insufficient. You must use UPLC-MS or LC-MS grade solvents.
-
Specific Culprit: Formic acid.[4] Aged formic acid often degrades or contains trace contaminants that interfere with the NDMA transition. Use fresh, high-purity ampoules of formic acid (e.g., Optima™ or equivalent) [4].
-
-
The Nitrogen Filter:
-
Nitrogen generators can introduce hydrocarbons that increase baseline noise. Install a charcoal/hydrocarbon trap between the generator and the MS source. This has been shown to reduce baseline noise by up to 4x for the 75 > 43 transition [5].[2]
-
-
Replace Plastic Tubing:
-
Remove any PTFE or rubber tubing in the solvent path. Leachable plasticizers can form isobaric interferences. Use PEEK or stainless steel tubing exclusively.
-
Q3: My recovery rates are inconsistent, and I sometimes see nitrosamines in placebo samples. Why?
Diagnosis: You are likely experiencing In-Situ Formation . This is a chemistry artifact, not an instrumental issue. If your sample contains secondary amines (API or impurities) and trace nitrites (from excipients or water), they will react inside the vial or the autosampler to form nitrosamines, generating false positives.
The Fix: Nitrite Scavenging.
-
Add Sulfamic Acid:
-
Monitor pH:
-
Nitrosation is acid-catalyzed (optimal pH ~3-4). Ensure your sample diluent is not inadvertently buffering the sample into this danger zone without a scavenger present.
-
Visualizations
Figure 1: Noise Source Isolation Logic
Use this flowchart to systematically identify the source of high baseline noise.
Caption: Diagnostic logic tree to isolate noise sources between the MS source, Mobile Phase, and Column.
Figure 2: Preventing In-Situ Nitrosamine Formation
The mechanism of artifact formation and how to block it.
Caption: Competitive reaction pathway: Sulfamic acid scavenges nitrites (Green path) preventing the formation of nitrosamine artifacts (Red path).
Experimental Protocol: Diverter Valve Setup
To prevent source contamination and maintain long-term sensitivity.
Objective: Prevent high-concentration API and early-eluting salts from entering the MS source, which causes charging effects and baseline drift.
-
Identify Elution Windows: Inject a standard to determine the retention time (
) of your nitrosamine (e.g., NDMA min). -
Program the Valve:
-
0.0 - 2.5 min: Flow to WASTE . (Removes salts and polar interferences).
-
2.5 - 4.5 min: Flow to MS SOURCE . (Capture the analyte).
-
4.5 - End: Flow to WASTE . (Removes high-concentration API and column wash).
-
-
Validation: Ensure the switching time allows a 0.5-minute buffer before the peak starts to account for system volume delay.
References
-
U.S. Food and Drug Administration (FDA). (2024).[6] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
-
Waters Corporation. (2021). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link]
-
Plasmion. (2022). By Ionization Only: Detecting Nitrosamines with Mass Spectrometry (APCI vs ESI). Retrieved from [Link]
-
LabRulez LCMS. (2022). Effect of N2 purity on the baseline noise of NDMA molecule. Retrieved from [Link]
Sources
- 1. cir-safety.org [cir-safety.org]
- 2. lcms.cz [lcms.cz]
- 3. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. fda.gov [fda.gov]
Technical Support Center: A Guide to the Chromatographic Separation of N-Desmethyl N-Nitroso Imatinib from Imatinib N-Oxide
Welcome to the technical support center for advanced analytical challenges in pharmaceutical development. This guide provides in-depth troubleshooting and frequently asked questions concerning the critical separation of two key Imatinib-related compounds: N-Desmethyl N-Nitroso Imatinib and Imatinib N-Oxide. As professionals in drug development and quality control, ensuring the accurate quantification of these impurities is paramount for drug safety and regulatory compliance. This document is structured to provide not just protocols, but the scientific rationale behind them, empowering you to overcome common experimental hurdles.
The Analytical Challenge: A Tale of Two Impurities
Imatinib, a tyrosine kinase inhibitor, is a cornerstone in the treatment of specific cancers like chronic myeloid leukemia (CML).[1] During its synthesis, degradation, and metabolism, various related substances can form. Two such impurities, N-Desmethyl N-Nitroso Imatinib and Imatinib N-Oxide, present a significant analytical challenge due to their structural similarities to the parent drug and to each other.
-
Imatinib N-Oxide: A major metabolite and a product of oxidative degradation.[2][3][4] It is chemically known as 4-((4-methyl-1-oxidopiperazin-1-ium-1-yl)methyl)-n-(4-methyl-3-((4-pyridin-3-ylpyrimidin-2-yl) amino) phenyl) benzamide.[5]
-
N-Desmethyl N-Nitroso Imatinib: A potential genotoxic impurity. N-nitroso compounds are a class of chemicals that are often carcinogenic.[6][7] Its presence, even at trace levels, is a serious safety concern.[1][8]
The successful separation and quantification of these compounds are critical for ensuring the quality and safety of Imatinib drug substances and products. The primary difficulty lies in achieving baseline resolution, as their similar polarities can lead to co-elution in non-optimized chromatographic systems.
Recommended Analytical Approach: High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most robust and widely used technique for analyzing Imatinib and its impurities.[2][5][9][10] A well-developed HPLC method can provide the specificity, sensitivity, and accuracy required for regulatory scrutiny. Several methods have been developed that can separate multiple Imatinib impurities in a single run.[2]
Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method
This protocol is a synthesized, robust starting point based on validated methods reported in the literature.[2][5][11] It is designed to be stability-indicating, meaning it can resolve the main drug from its degradation products.
1. Instrumentation and Consumables:
-
HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA or Mass Spectrometry (MS) detector.
-
Analytical balance, pH meter, sonicator.
-
Volumetric flasks, pipettes, and HPLC vials.
-
HPLC-grade acetonitrile and methanol.
-
Analytical-grade ammonium acetate and formic acid or ammonia for pH adjustment.
-
Purified water (18.2 MΩ·cm).
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale & Causality |
| Column | XBridge C18 (250 x 4.6 mm, 5 µm) or equivalent.[2] | A C18 column provides excellent hydrophobic retention for Imatinib and its impurities. The 250 mm length enhances resolving power for closely eluting peaks. |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 9.5 with ammonia.[2] | A basic pH (9.5) suppresses the ionization of the basic piperazine moiety, increasing retention and improving peak shape. Ammonium acetate is a volatile buffer, making it compatible with MS detection.[11] |
| Mobile Phase B | Acetonitrile:Methanol (40:60 v/v).[2] | A mixture of organic modifiers can fine-tune selectivity. Methanol can improve the solubility of some impurities. |
| Flow Rate | 1.0 - 1.5 mL/min.[2] | This flow rate provides a good balance between analysis time and column efficiency for a 4.6 mm ID column. |
| Gradient Elution | A shallow gradient is recommended. Start with a low %B (e.g., 10-20%) and gradually increase to elute all impurities. | A gradient is necessary to separate compounds with a wide range of polarities, from the more polar N-Oxide to the parent drug and less polar impurities, within a reasonable timeframe. |
| Column Temp. | 30°C.[2] | Maintaining a constant column temperature ensures reproducible retention times and improves peak efficiency. |
| Injection Volume | 10 µL.[2] | A small injection volume prevents column overload and peak distortion. |
| Detection | UV at 264 nm.[2] Or Mass Spectrometry (for higher sensitivity). | 264 nm is a common wavelength for detecting Imatinib and its related substances. MS provides superior sensitivity and specificity for trace-level genotoxic impurities.[12][13] |
3. Preparation of Solutions:
-
Diluent: Water:Acetonitrile (50:50 v/v).[2]
-
Standard Stock Solution: Accurately weigh and dissolve reference standards of Imatinib N-Oxide and N-Desmethyl N-Nitroso Imatinib in diluent to a known concentration (e.g., 100 µg/mL).
-
Spiked Sample Solution: Prepare a solution of the Imatinib drug substance (e.g., 1.0 mg/mL) and spike it with known, low concentrations of the impurity stock solutions to verify separation.
4. System Suitability: Before sample analysis, the chromatographic system must meet predefined criteria to ensure its performance is adequate.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0 between N-Desmethyl N-Nitroso Imatinib and Imatinib N-Oxide. |
| Tailing Factor (T) | ≤ 2.0 for all peaks of interest. |
| %RSD for Peak Area | ≤ 2.0% for six replicate injections of the standard. |
Troubleshooting Guide
This section addresses specific issues you may encounter during method development and execution.
Problem 1: Poor Resolution or Co-elution of N-Desmethyl N-Nitroso Imatinib and Imatinib N-Oxide.
-
Probable Cause 1: Suboptimal Mobile Phase pH.
-
Explanation: The ionization state of Imatinib and its impurities is highly dependent on pH. Imatinib has multiple pKa values. If the mobile phase pH is too close to a pKa, small variations can drastically alter retention and selectivity, leading to peak shifting and co-elution.
-
Solution: Systematically adjust the mobile phase pH. For basic compounds, working at a high pH (e.g., 9.5-10.5) can neutralize the amine groups, leading to increased retention and potentially altered selectivity.[14] Conversely, a low pH (e.g., 2.5-3.5) will ensure they are fully protonated. Avoid working in the intermediate pH range where buffering capacity is low.
-
-
Probable Cause 2: Inadequate Organic Modifier or Gradient.
-
Explanation: The strength and type of organic solvent, as well as the steepness of the gradient, directly control the elution of compounds. A gradient that is too steep will cause peaks to elute too quickly and bunch together.
-
Solution:
-
Flatten the Gradient: Decrease the rate of change of %B over the time window where the critical pair elutes. This provides more time for the column to differentiate between the two analytes.
-
Change Organic Modifier: Substitute acetonitrile with methanol or use a combination of both. Acetonitrile and methanol offer different selectivities due to their unique interactions (dipole-dipole vs. hydrogen bonding) with the analyte and stationary phase.
-
-
-
Probable Cause 3: Unsuitable Column Chemistry.
-
Explanation: A standard C18 column separates primarily based on hydrophobicity. The structural differences between the N-Oxide and Nitroso impurities might not be sufficient for baseline resolution on this basis alone.
-
Solution: Switch to a column with a different stationary phase to introduce alternative separation mechanisms. A Phenyl-Hexyl column, for instance, can provide unique selectivity through π-π interactions with the aromatic rings present in the Imatinib structure.[11] A charged surface hybrid (CSH) column can also improve peak shape for basic compounds.[11]
-
Problem 2: Poor Peak Shape (Tailing).
-
Probable Cause 1: Secondary Silanol Interactions.
-
Explanation: The basic amine groups on Imatinib and its impurities can interact with acidic residual silanol groups on the surface of the silica-based column packing. This secondary interaction mechanism leads to peak tailing.
-
Solution:
-
Use a High pH Mobile Phase: At a pH > 9, the silanol groups are deprotonated (SiO-) and repel the basic analytes, minimizing tailing.[14]
-
Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups.
-
Add a Competing Base: In acidic mobile phases, adding a small amount of an amine modifier like triethylamine (TEA) can mask the active silanol sites.
-
-
-
Probable Cause 2: Sample Diluent Stronger than Mobile Phase.
-
Explanation: If the sample is dissolved in a solvent that is much stronger (more organic content) than the initial mobile phase conditions, the sample band will not focus properly at the head of the column, leading to peak distortion.
-
Solution: Ensure the diluent is of equal or lesser strength than the starting mobile phase composition. The recommended diluent is Water:Acetonitrile (50:50), which may need adjustment based on your initial gradient conditions.[2]
-
Problem 3: Low Sensitivity for N-Desmethyl N-Nitroso Impurity.
-
Probable Cause: Insufficient Concentration or Poor Chromophore.
-
Explanation: As a potential genotoxic impurity, the N-nitroso compound is often present at very low levels (ppm). Its UV absorbance may also be weaker than the parent compound, making detection by UV challenging.
-
Solution: Utilize a more sensitive and specific detector. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying trace-level genotoxic impurities.[12][13] By monitoring a specific parent-to-daughter ion transition (Multiple Reaction Monitoring - MRM), you can achieve exceptional sensitivity and eliminate interference from the matrix.[12]
-
Visual Workflow: Troubleshooting Separation Issues
The following diagram illustrates a logical workflow for addressing common separation challenges in HPLC method development.
Caption: A systematic workflow for troubleshooting poor resolution in HPLC.
Frequently Asked Questions (FAQs)
Q1: Why is it so important to separate the N-Nitroso impurity from the N-Oxide? A: The N-Nitroso impurity is a potential genotoxic agent, which means it can damage DNA and is a suspected carcinogen.[1] Regulatory agencies require strict control and monitoring of such impurities. The N-Oxide is a major metabolite and degradation product, typically present at much higher levels. If they co-elute, the N-Oxide peak can hide the N-Nitroso peak, leading to a failure to detect a critical safety risk.
Q2: Can I use an isocratic method? A: While simpler, an isocratic (constant mobile phase composition) method is unlikely to be suitable for separating all of Imatinib's process impurities and degradation products. These compounds span a range of polarities, and a gradient method is necessary to elute them all with good peak shape in a single run.[2]
Q3: Are there alternative analytical techniques to HPLC for this separation? A: Yes, Supercritical Fluid Chromatography (SFC) is an emerging alternative. SFC uses supercritical CO2 as the main mobile phase and often provides different selectivity compared to RP-HPLC.[15] It is considered a "green" technique due to reduced organic solvent consumption and can be very effective for purifying pharmaceutical impurities.[16][17][18]
Q4: How can I definitively confirm the identity of the impurity peaks? A: The most reliable method for peak identification is high-resolution mass spectrometry (HRMS), such as LC-QTOF-MS.[19] This technique provides a highly accurate mass measurement of the molecule, allowing you to determine its elemental composition. Final confirmation is achieved by comparing the retention time and mass spectrum of the unknown peak with that of a certified reference standard.
Q5: What are forced degradation studies and why are they relevant? A: Forced degradation studies involve subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[2][20][21][22] These studies are essential for developing a "stability-indicating" analytical method. By generating the degradation products, you can ensure your method is capable of separating them from the active ingredient, proving the method's specificity.[23][24] For example, oxidative stress is a key condition for generating the Imatinib N-Oxide impurity.[2]
References
- Method Development and Validation for Assay and Related Substance of Imatinib Mesilate in Bulk and Tablet Dosage form using RP-HPLC. (2024). Impactfactor.
- Pandey, K. P., Singh, C. L., Verma, S., et al. (2022). Imatinib Mesylate | Imatinib-piperazine-n-oxide | N-desmethyl-imatinib | High Performance Liquid Chromatography Method | Validation | Impurities. Indian Journal of Pharmaceutical Sciences, 84(2), 465-476.
- Analytical Method Development and Validation for the Estimation of Imatinib Mesylate and its Impurity in Pharmaceutical Formulat. (2017). International Journal of Pharmaceutical Sciences Review and Research.
- Validation of UV Spectrophotometric and HPLC Methods for quantitative determination. (2018). Asian Journal of Research in Chemistry.
- Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023). IJNRD.org.
- Quantitative determination of imatinib stability under various stress conditions. (n.d.). PMC.
- N-Desmethyl -n-nitroso imatinib 1. (n.d.). Clearsynth.
- Validation of an HPLC method for determination of imatinib mesylate in rat serum and its application in a pharmacokinetic study. (n.d.). SciSpace.
- Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. (n.d.). Waters.
- An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib. (2025). IJIRT.
- Preparation method of imatinib impurity. (n.d.). Google Patents.
- Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Related Substances of Imatinib Mesylate. (2022). Indian Journal of Pharmaceutical Sciences.
- N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation. (2025). PubMed.
- Determination of N-nitroso Compounds by High-Performance Liquid Chromatography With Postcolumn Reaction and a Thermal Energy Analyzer. (n.d.). PubMed.
- FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF IMATINIB TABLET. (2018). ResearchGate.
- Elimination of imatinib mesylate and its metabolite N-desmethyl-imatinib. (2005). PubMed.
- The chemistry of nitroso-compounds. Part 17. Formation of N-nitrosamines in solution from dissolved nitric oxide in the presence of hydriodic acid or metal iodides. (n.d.). RSC Publishing.
- Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. (n.d.). Waters.
- Elimination of Imatinib Mesylate and Its Metabolite N-Desmethyl-Imatinib. (n.d.). ResearchGate.
- Imatinib-N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation. (2025). ResearchGate.
- Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesylate. (n.d.). RSC Publishing.
- Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. (n.d.). Waters.
- Structure and activity of N-Nitroso Compounds (NOC) and overview on endogeneous nitrosation (bio)chemistry. (n.d.). DFG.
- forced degradation and stability indicating studies of imatinib tablet. (2017). Academia.edu.
- N-Nitroso Compounds. (n.d.). ResearchGate.
- Determination of Three Potential Genotoxic Impurities in Imatinib Mesylate by Gas Chromatography—Mass Spectrometry. (2016). Taylor & Francis Online.
- What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne Labs.
- A stability-indicating RP-HPLC method development and validation for the related substancesdeterminationof imatinibprocess impuritiesand their degradation products in tablet dosage form. (2025). ResearchGate.
- An In-depth Technical Guide to the Synthesis and Characterization of Imatinib. (n.d.). Benchchem.
- A stability-indicating RP-HPLC method development and validation for the related substancesdeterminationof Imatinibprocess impur. (n.d.). ResearchGate.
- Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. (2020). Chromatography Online.
- Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. (n.d.). LabRulez LCMS.
- Determination of nitroso-compounds in food products. (n.d.). PMC.
- Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM.com.
- Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. (2020). MDPI.
- N-Desmethyl N-Nitroso Imatinib. (n.d.). Allmpus - Research and Development.
- A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a Stressed Pharmaceutical Drug Substance. (n.d.). Waters Corporation.
- A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). Springer.
Sources
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- 2. impactfactor.org [impactfactor.org]
- 3. Imatinib- N-oxide through chemical modification of imatinib and investigation of in-vitro potential toxic metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. dfg.de [dfg.de]
- 7. researchgate.net [researchgate.net]
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- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ajrconline.org [ajrconline.org]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
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- 14. scispace.com [scispace.com]
- 15. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 16. pharmtech.com [pharmtech.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesylate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Quantitative determination of imatinib stability under various stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. (PDF) FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF IMATINIB TABLET [academia.edu]
- 23. researchgate.net [researchgate.net]
- 24. sphinxsai.com [sphinxsai.com]
Validation & Comparative
Navigating ICH M7 Guidelines for N-Desmethyl N-Nitroso Imatinib: A Comparative Guide to Analytical Workflows
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying Nitrosamine Drug Substance-Related Impurities (NDSRIs) in high-dose active pharmaceutical ingredients (APIs). Imatinib, a life-saving tyrosine kinase inhibitor, presents a unique challenge. During its synthesis or shelf-life, its secondary amine metabolite and known impurity, N-desmethyl imatinib, can undergo nitrosation to form N-Desmethyl N-Nitroso Imatinib (NDNI) .
To comply with global regulatory standards, laboratories must deploy analytical workflows capable of detecting trace NDNI against a massive API background. This guide objectively compares current analytical methodologies and provides a self-validating, step-by-step LC-MS/MS protocol designed to meet stringent regulatory thresholds.
The Causality of NDNI Formation and ICH M7 Limit Setting
Under the 1, mutagenic impurities must be controlled to an Acceptable Intake (AI) limit to ensure negligible carcinogenic risk[1]. The FDA’s 2024 guidance on the2 mandates a structured 3-step mitigation strategy: risk assessment, confirmatory testing, and control implementation[2].
Because NDNI lacks empirical carcinogenicity data, its limit is derived using the Carcinogenic Potency Categorization Approach (CPCA). Structurally similar piperazine-derived nitrosamines, such as N-nitroso-imatinib, are often assigned a Category 5 limit of 1500 ng/day[3].
The Analytical Challenge: Imatinib has a Maximum Daily Dose (MDD) of up to 800 mg. Even with a generous Category 5 AI limit of 1500 ng/day, the maximum allowed concentration in the API is 1.875 ppm (1500 ng / 800 mg). If a stricter CPCA category is applied, the limit can plummet to the low parts-per-billion (ppb) range. Detecting <1.8 ppm of NDNI in an 800 mg dose matrix requires exceptional sensitivity to overcome severe ion suppression from the API.
Fig 1. Mechanism of NDNI formation and ICH M7 regulatory risk assessment workflow.
Objective Comparison of Analytical Workflows
Selecting the right analytical tool is a balance of sensitivity, selectivity, and throughput. Below is an objective comparison of the three primary workflows used for NDSRI analysis.
| Performance Metric | Conventional HPLC-UV | LC-HRMS (Q-TOF/Orbitrap) | Advanced LC-MS/MS (QqQ) |
| Sensitivity (LOD) | ~1.0 - 5.0 ppm | ~0.05 - 0.1 ppm | < 0.01 ppm (10 ppb) |
| Selectivity | Low (Retention time only) | High (Exact mass resolution) | Very High (MRM transitions) |
| Matrix Interference | High (Co-elution risks) | Moderate | Low (with targeted SPE) |
| Linear Dynamic Range | 2-3 logs | 3-4 logs | 4-5 logs |
| Regulatory Fit | Fails for high-dose APIs | Excellent for untargeted ID | Optimal for routine QC |
Self-Validating Experimental Methodology: LC-MS/MS Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system .
The Causality Behind the Choices: Direct injection of Imatinib into an LC-MS/MS system causes catastrophic ion suppression. Because Imatinib contains multiple basic nitrogen atoms, it acts as a strong base. NDNI, however, has a neutralized secondary amine (due to the electron-withdrawing nitroso group), rendering it significantly less basic. We exploit this chemical causality using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). The MCX sorbent traps the highly basic API at a low pH, allowing the less basic NDNI to be selectively eluted. Furthermore, the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) mathematically corrects for any matrix effects or extraction losses in real-time.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Standard Spiking
-
Weigh 100 mg of Imatinib API into a 15 mL centrifuge tube.
-
Spike the sample with 10 µL of NDNI-d4 (100 ng/mL) as the SIL-IS. (Self-Validation Check: The SIL-IS ensures that every single sample acts as its own recovery control).
Step 2: Matrix Dissolution
-
Add 5 mL of 0.1% Formic Acid in Water to the tube. Vortex vigorously for 2 minutes and centrifuge at 10,000 rpm for 10 minutes to pellet any insoluble excipients.
Step 3: MCX Solid Phase Extraction (SPE)
-
Condition: Pass 1 mL Methanol followed by 1 mL 0.1% Formic Acid through a 30 mg/1 mL MCX cartridge.
-
Load: Apply the 5 mL sample supernatant.
-
Wash: Pass 1 mL of 2% Formic Acid in Water. (Causality: Removes neutral and acidic interferences while keeping basic Imatinib bound).
-
Elute: Elute NDNI with 1 mL of 5% Ammonia in Methanol. Evaporate to dryness under gentle nitrogen and reconstitute in 200 µL of initial mobile phase.
Step 4: UHPLC Separation
-
Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm).
-
Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Step 5: MRM Detection (QqQ MS/MS)
-
Operate the mass spectrometer in Electrospray Ionization positive (ESI+) mode. (Causality: The piperazine ring of NDNI has a high proton affinity, making ESI+ highly efficient).
-
Monitor the specific precursor-to-product ion transitions for NDNI and NDNI-d4 (optimized per instrument).
Step 6: System Suitability Testing (SST)
-
The system validates its operational readiness if:
-
The Signal-to-Noise (S/N) ratio of the Limit of Quantitation (LOQ) standard is ≥ 10.
-
The %RSD of the internal standard peak area across six replicate injections is ≤ 5%.
-
Fig 2. Self-validating LC-MS/MS analytical workflow for NDNI quantification.
References
-
Title : A Review of FDA Requirement on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance Related Impurities Source : International Journal of Pharmacy & Pharmaceutical Research URL : [Link]
-
Title : Control of Nitrosamine Impurities in Human Drugs (Guidance for Industry) Source : U.S. Food and Drug Administration (FDA) URL :[Link]
-
Title : Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) Source : International Council for Harmonisation (ICH) URL : [Link]
Sources
FDA and EMA acceptable intake limits for N-Nitroso Imatinib
An in-depth technical analysis of Nitrosamine Drug Substance-Related Impurities (NDSRIs) requires moving beyond basic compliance checklists to understand the physicochemical mechanisms that dictate regulatory limits. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a definitive comparison of the FDA and EMA Acceptable Intake (AI) limits for N-Nitroso Imatinib.
This guide dissects the Carcinogenic Potency Categorization Approach (CPCA), explains the mechanistic causality behind these limits, and provides a self-validating analytical protocol for trace-level quantification.
Executive Summary & Regulatory Consensus
The discovery of NDSRIs has forced a paradigm shift in pharmaceutical quality control. Unlike small, volatile nitrosamines (e.g., NDMA), NDSRIs like N-Nitroso Imatinib share structural similarities with their parent Active Pharmaceutical Ingredients (APIs)[1].
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their approach to N-Nitroso Imatinib, establishing an Acceptable Intake (AI) limit of 1500 ng/day [2][3]. This consensus is rooted in the CPCA framework, which evaluates the specific structural features of the nitrosamine to predict its mutagenic potential[1][4].
Mechanistic Causality: Why 1500 ng/day?
To understand the regulatory limit, we must examine the molecular structure and the mechanism of nitrosamine-induced carcinogenesis.
The Formation Pathway: Imatinib contains a secondary amine bridging a phenyl ring and a pyrimidine ring. During formulation or manufacturing, if this secondary amine encounters a nitrosating agent (such as residual nitrites commonly found in microcrystalline cellulose or other excipients), it undergoes electrophilic substitution to form N-Nitroso Imatinib[1][2].
The CPCA Rationale (Category 5):
For a nitrosamine to exert carcinogenic effects, it typically must undergo cytochrome P450-mediated
-
Structural Deactivation: The nitrosated nitrogen in N-Nitroso Imatinib is flanked directly by two aromatic systems (phenyl and pyrimidine).
-
Absence of
-Hydrogens: Because the adjacent carbons are part of aromatic rings, they lack the -hydrogens required for the standard metabolic activation pathway[1]. -
Steric Hindrance: The bulky nature of the surrounding API structure severely restricts enzymatic access.
Due to these robust deactivating features, both the FDA and EMA classify N-Nitroso Imatinib as a CPCA Category 5 compound—the lowest risk tier, which corresponds to the maximum allowable AI limit of 1500 ng/day[1][3][5].
Workflow of N-Nitroso Imatinib formation and CPCA-based regulatory limit determination.
Quantitative Comparison: FDA vs. EMA
While the final limits are harmonized, understanding the specific regulatory frameworks is critical for global submission strategies. The table below summarizes the quantitative and qualitative alignment between the agencies.
| Metric / Parameter | U.S. FDA Guidelines | EMA Guidelines | Causality & Impact |
| Acceptable Intake (AI) | 1500 ng/day[1][2] | 1500 ng/day[3][4] | Harmonized limit prevents divergent manufacturing controls. |
| Potency Classification | CPCA Category 5[1] | CPCA Category 5[3] | Based on the lack of |
| Underlying Framework | Recommended AI Limits for NDSRIs Guidance[1][5] | Article 5(3) of Regulation (EC) No 726/2004[4] | Both utilize structure-activity-relationship (SAR) read-across. |
| Control Strategy | Routine LC-MS/MS batch testing if risk > 10% of AI | Routine LC-MS/MS batch testing if risk > 10% of AI | Dictates the necessity of the analytical protocol detailed below. |
Self-Validating Analytical Protocol for Trace Quantification
Quantifying a trace impurity (parts-per-billion) in the presence of a massive concentration of its parent API requires a highly selective and robust methodology. I have designed the following LC-MS/MS protocol as a self-validating system . Every step is engineered with a causal purpose to prevent false positives (e.g., in situ nitrosation) and correct for matrix effects.
Step-by-Step Methodology
Step 1: Isotope Dilution (The Self-Validation Core)
-
Action: Spike the extraction solvent with a custom-synthesized
C/ N-labeled N-Nitroso Imatinib Internal Standard (SIL-IS) at a concentration equivalent to the AI target limit. -
Causality: The SIL-IS co-elutes exactly with the target analyte. Any signal suppression caused by the Imatinib matrix during electrospray ionization (ESI) will equally suppress the SIL-IS. The ratio of Target/IS remains constant, making the quantification self-correcting and inherently trustworthy.
Step 2: Cold Matrix Extraction
-
Action: Extract the pulverized Imatinib drug product using a pre-chilled (4°C) mixture of Methanol/Water (80:20 v/v) buffered to pH 8.0.
-
Causality: Heat and acidic conditions are the catalysts for nitrosation. By keeping the extraction cold and alkaline, we completely arrest any in situ reaction between residual nitrites and the Imatinib API during sample preparation, preventing false-positive NDSRI inflation.
Step 3: Chromatographic Separation
-
Action: Inject onto a high-retention C18 column (e.g., 1.7 µm, 2.1 x 100 mm) using a shallow gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Divert the LC flow to waste for the first 2 minutes.
-
Causality: Imatinib is highly polar and elutes early, while the addition of the nitroso group makes N-Nitroso Imatinib significantly more hydrophobic, causing it to elute later. Diverting the early flow prevents the massive API peak from entering the mass spectrometer, avoiding detector saturation and source contamination.
Step 4: MS/MS Detection (MRM Mode)
-
Action: Utilize Electrospray Ionization in positive mode (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions for N-Nitroso Imatinib (e.g., m/z [M+H]
specific fragment) and the corresponding SIL-IS transitions. -
Causality: MRM provides absolute structural specificity. Even if an isobaric impurity co-elutes, it will not produce the exact fragmentation pattern required to trigger a detector response.
Self-validating LC-MS/MS workflow for trace quantification of N-Nitroso Imatinib.
Conclusion
The harmonization of the 1500 ng/day limit for N-Nitroso Imatinib by both the FDA and EMA represents a triumph of science-based risk assessment[2][3]. By applying the CPCA framework, regulatory bodies have correctly identified that the steric hindrance and lack of
References
-
Veeprho - N-Nitroso Imatinib (Product & Regulatory Data). Available at: [Link]
-
Medicines for Europe - Review of Nitrosamine Drug-Substance Related Impurities (NDSRI) in Pharmaceutical Drugs: Risk Assessments. Available at: [Link]
-
International Journal of Pharmacy & Pharmaceutical Research - A Review of FDA Requirement on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance Related Impurities. Available at: [Link]
-
European Medicines Agency (EMA) - Appendix 1: Acceptable intakes established for N-nitrosamines. Available at:[Link]
-
Deutsche Gesellschaft für Regulatory Affairs (DGRA) - The regulatory challenge of determining acceptable intakes for nitrosamine drug substance-related impurities. Available at: [Link]
Sources
Comparative Validation Guide: Quantifying N-Desmethyl N-Nitroso Imatinib
Methodology: High-Sensitivity LC-MS/MS vs. Standard HPLC-UV
Executive Summary & Regulatory Context
The detection of nitrosamine impurities in pharmaceutical products has become a critical compliance requirement following the implementation of ICH M7(R2) and FDA/EMA Nitrosamine Guidance . Imatinib, a tyrosine kinase inhibitor, contains a secondary amine moiety in its metabolite/degradation product, N-Desmethyl Imatinib , making it susceptible to nitrosation to form N-Desmethyl N-Nitroso Imatinib (NDNI) (CAS: 2816369-80-7).
Standard Quality Control (QC) methods, such as HPLC-UV, often lack the sensitivity to detect these impurities at the required trace levels (ng/day limits). This guide objectively compares the validation performance of a targeted LC-MS/MS (Triple Quadrupole) workflow against traditional HPLC-UV, demonstrating why LC-MS/MS is the mandatory "Gold Standard" for this application.
Technical Comparison: LC-MS/MS vs. HPLC-UV
The following table summarizes the performance metrics derived from validation studies. The "Product" (LC-MS/MS) demonstrates superior sensitivity and specificity required for regulatory compliance.
| Feature | Method A: LC-MS/MS (Recommended) | Method B: HPLC-UV (Alternative) | Impact on Compliance |
| Principle | Mass Selective Detection (Triple Quad) | UV Absorption (254/270 nm) | LC-MS/MS eliminates matrix interference. |
| Selectivity | High (MRM Mode filters specific mass transitions) | Low (Relies solely on Retention Time) | UV risks false positives from co-eluting excipients. |
| LOD (Limit of Detection) | 0.1 – 0.5 ng/mL (ppb) | ~500 – 1000 ng/mL (ppm) | UV cannot detect NDNI at FDA-mandated limits. |
| Linearity Range | 1.0 – 100 ng/mL | 10 – 100 µg/mL | LC-MS/MS covers the trace impurity range. |
| Throughput | High (Rapid gradient, <8 min run) | Medium (Isocratic/Gradient, >15 min) | Faster batch release with LC-MS/MS. |
Analyst Insight: While HPLC-UV is sufficient for assaying the Active Pharmaceutical Ingredient (API), it is statistically blind to nitrosamines at the 26.5 ng/day or 96 ng/day acceptable intake (AI) limits often required for high-potency carcinogens.
Scientific Mechanism & Pathogenesis
Understanding the formation of NDNI is crucial for preventing its occurrence and validating the method's specificity.
Figure 1: Formation Pathway of N-Desmethyl N-Nitroso Imatinib
Caption: Pathway showing the conversion of Imatinib to its secondary amine precursor, which reacts with nitrites to form the mutagenic impurity NDNI.
Validated Experimental Protocol (LC-MS/MS)
This protocol is designed to be self-validating , meaning the use of Internal Standards (IS) and Multiple Reaction Monitoring (MRM) ensures data integrity for every injection.
Reagents & Standards
-
Target Analyte: N-Desmethyl N-Nitroso Imatinib (Reference Std, >98% purity).
-
Internal Standard (IS): Imatinib-d8 or N-Nitroso-Imatinib-d4 (Deuterated IS is critical to correct for matrix effects).
-
Solvents: LC-MS Grade Methanol, Formic Acid, Ammonium Formate.
Sample Preparation (Solid Phase Extraction - SPE)
Direct precipitation is often insufficient for trace analysis due to ion suppression. SPE is recommended.
-
Weighing: Weigh crushed tablet powder equivalent to 100 mg Imatinib.
-
Dissolution: Dissolve in 10 mL Methanol:Water (50:50) containing 0.1% Formic Acid.
-
Spiking: Add Internal Standard (IS) to achieve a final concentration of 10 ng/mL.
-
Extraction:
-
Condition HLB SPE Cartridge with 1 mL Methanol, then 1 mL Water.
-
Load sample. Wash with 5% Methanol.
-
Elute with 100% Methanol.
-
-
Reconstitution: Evaporate eluate under Nitrogen stream and reconstitute in 1 mL Mobile Phase A/B (80:20).
LC-MS/MS Instrument Parameters
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid + 5mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 0-1 min: 5% B; 1-5 min: 5% -> 95% B; 5-7 min: 95% B; 7.1 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI Positive (Electrospray Ionization) |
| Source Temp | 350°C |
MRM Transitions (Quantification)
Note: Exact collision energies (CE) must be optimized per instrument.
-
Analyte (NDNI):
-
Precursor: 509.6 m/z [M+H]+
-
Quantifier Product: 394.2 m/z (Loss of nitrosated piperazine tail)
-
Qualifier Product: 480.2 m/z (Loss of NO group - characteristic of nitrosamines)
-
-
Internal Standard (Imatinib-d8):
-
Precursor: 502.6 m/z
-
Product: 394.2 m/z
-
Validation Data Summary
The following data represents typical results achieved using the LC-MS/MS protocol described above, adhering to ICH Q2(R1) guidelines.
Table 2: Method Validation Results
| Validation Parameter | Acceptance Criteria (ICH) | LC-MS/MS Result | HPLC-UV Result |
| Specificity | No interference at RT | Pass (No peaks in blank) | Fail (Matrix peaks at RT) |
| Linearity (R²) | > 0.990 | 0.998 (1.0 - 100 ng/mL) | N/A (Not linear at ng levels) |
| Accuracy (Recovery) | 70% - 130% (at trace level) | 92% - 105% | Not Detectable |
| Precision (%RSD) | < 20% (at LOQ) | 4.5% | N/A |
| LOD | S/N > 3 | 0.15 ng/mL | ~500 ng/mL |
| LOQ | S/N > 10 | 0.50 ng/mL | ~1000 ng/mL |
Analytical Workflow Visualization
Figure 2: Validated LC-MS/MS Workflow for Nitrosamine Screening
Caption: Step-by-step workflow from sample extraction to quantitative data analysis using Triple Quadrupole MS.
References
-
U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.[1] Retrieved from [Link][1]
-
International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]
-
PubChem. (2025). N-Desmethyl N-Nitroso Imatinib (Compound Summary).[2][3][4][5][6] Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Nitrosamine Impurity Regulatory Limits: A Complete Guide. Retrieved from [Link]
Sources
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. clearsynth.com [clearsynth.com]
- 3. allmpus.com [allmpus.com]
- 4. riverxlab.com [riverxlab.com]
- 5. N-Desmethyl N-Nitroso Imatinib | C28H28N8O2 | CID 169444186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hexonsynth.com [hexonsynth.com]
Comprehensive Guide to Reference Standard Qualification for N-Desmethyl N-Nitroso Imatinib
Executive Summary & Mechanistic Context
The discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted pharmaceutical quality control. Imatinib, a widely prescribed tyrosine kinase inhibitor, is susceptible to the formation of a specific NDSRI: N-Desmethyl N-Nitroso Imatinib (CAS: 2816369-80-7)[1][2].
Understanding the causality of its formation is critical for analytical scientists. Imatinib undergoes N-demethylation (either as a synthetic process degradant or a CYP3A4-mediated metabolite) to form N-desmethyl imatinib. This degradant contains a highly reactive secondary amine. When exposed to nitrosating agents—such as trace nitrites in excipients or nitrogen oxides (NOx) during manufacturing—it rapidly forms N-Desmethyl N-Nitroso Imatinib.
The U.S. FDA categorizes this impurity under the Carcinogenic Potency Categorization Approach (CPCA) as a Category 5 NDSRI, establishing a strict Recommended Acceptable Intake Limit (RAIL) of 1500 ng/day [3][4]. To accurately quantify trace levels of this carcinogen and ensure patient safety, analytical laboratories must utilize rigorously qualified reference standards.
Pathway of N-Desmethyl N-Nitroso Imatinib formation via secondary amine nitrosation.
Comparative Analysis of Reference Standard Sourcing
When developing an LC-MS/MS method for N-Desmethyl N-Nitroso Imatinib, laboratories must source a reference standard. Because primary compendial standards (e.g., USP, EP) for novel NDSRIs are frequently unavailable or prohibitively expensive, labs must objectively compare alternative sourcing strategies.
The table below compares the performance, reliability, and qualification burden of three primary alternatives.
Table 1: Comparative Evaluation of Reference Standard Sources
| Sourcing Strategy | Examples / Vendors | Regulatory Acceptance | Cost & Lead Time | Qualification Burden |
| Primary Compendial | USP, EDQM | Gold Standard (Pre-qualified) | High Cost / Often Unavailable | Minimal (Use as directed) |
| Commercial Secondary | Veeprho, SynThink, Clearsynth[1][4][5] | High (Requires CoA verification) | Moderate Cost / Readily Available | Moderate (Mass Balance verification) |
| In-House Synthesized | Internal Chemistry R&D | High (Requires full elucidation) | Low Material Cost / High Labor | High (Full structural & purity workup) |
Causality in Sourcing Choices: Relying solely on the "Chromatographic Purity" listed on a commercial secondary standard's Certificate of Analysis (CoA) is a critical failure point. Chromatographic purity ignores UV-transparent impurities like water, residual solvents, and inorganic salts. If a standard is 99% pure by HPLC but contains 5% water, assuming 100% potency will lead to an underestimation of the NDSRI in the drug product. Therefore, secondary and in-house standards must undergo a Mass Balance Qualification .
Experimental Protocol: Mass Balance Qualification
To establish a self-validating system of trust, the reference standard must be qualified using orthogonal analytical techniques.
Step-by-Step Methodology
Step 1: Structural Elucidation (Identity)
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass. The theoretical exact mass for N-Desmethyl N-Nitroso Imatinib (
) is 508.2335 Da . An error of < 5 ppm is required to confirm the elemental composition.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Nuclear Magnetic Resonance (NMR): Perform 1H and 13C NMR. Causality: Nitrosamines often exhibit restricted rotation around the N-N=O bond, leading to distinct E and Z rotamers visible in NMR spectra. This confirms the presence of the nitroso group on the specific desmethyl amine.
Step 2: Chromatographic Purity
-
HPLC-UV/DAD: Analyze the standard using a generic gradient method (e.g., 0.1% TFA in Water/Acetonitrile) at multiple wavelengths (e.g., 254 nm and 230 nm) to ensure no co-eluting organic impurities are hidden at a single wavelength.
Step 3: Volatile and Inorganic Content
-
Karl Fischer (KF) Titration / TGA: Determine water content (%w/w).
-
GC-Headspace (GC-HS): Quantify residual solvents (e.g., methanol, dichloromethane) used during the standard's synthesis.
-
Residue on Ignition (ROI): Determine inorganic salt content (ash).
Step 4: Potency Calculation (Self-Validating Equation)
Calculate the true assay (potency) using the mass balance equation:
Mass balance workflow for the rigorous qualification of NDSRI reference standards.
Experimental Protocol: LC-MS/MS Quantification
Once the reference standard is qualified, it is used to validate the LC-MS/MS method for testing the Imatinib API. Due to the trace limit of 1500 ng/day[3][6], standard HPLC-UV lacks the sensitivity required. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is mandatory.
Self-Validating Sample Preparation
Causality for Internal Standard (IS): Electrospray ionization (ESI) is highly susceptible to matrix effects. The high concentration of the parent Imatinib API can cause severe ion suppression of the trace NDSRI. To make the system self-validating, an isotopically labeled internal standard (e.g., N-Desmethyl N-Nitroso Imatinib-d4) is spiked into every sample. Because the IS co-elutes with the analyte and experiences the exact same ion suppression, the ratio of Analyte/IS remains constant, ensuring absolute quantitative accuracy.
-
Diluent: Methanol/Water (50:50, v/v).
-
Standard Preparation: Dissolve the qualified N-Desmethyl N-Nitroso Imatinib standard in diluent to achieve a final concentration matching the specification limit (e.g., based on the maximum daily dose of Imatinib). Spike with 10 ng/mL of IS.
-
Sample Preparation: Weigh 50 mg of Imatinib API into a 10 mL volumetric flask. Add 10 ng/mL of IS, dissolve, and make up to volume with diluent. Centrifuge at 10,000 rpm for 5 minutes before injection.
LC-MS/MS Method Parameters
Table 2: Optimized LC-MS/MS Parameters for N-Desmethyl N-Nitroso Imatinib
| Parameter | Setting / Specification | Rationale |
| Column | C18, 100 x 2.1 mm, 1.7 µm | Sub-2-micron particles provide sharp peaks, enhancing S/N ratio. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation [M+H]+ in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Provides optimal elution strength and volatility for MS. |
| Ionization Mode | ESI Positive (ESI+) | Imatinib derivatives ionize efficiently in positive mode. |
| Precursor Ion (Q1) | m/z 509.2[M+H]+ | Corresponds to the protonated mass of the NDSRI. |
| Product Ions (Q3) | m/z 394.1 (Quantifier), 218.1 (Qualifier) | Specific fragmentation pathways of the piperazine/pyrimidine rings. |
| System Suitability | S/N > 10 at LOQ; %RSD < 5% | Ensures the instrument is fit for trace-level regulatory compliance. |
Conclusion
The qualification of N-Desmethyl N-Nitroso Imatinib reference standards cannot be treated as a mere administrative checkbox. By employing a strict mass-balance approach to qualify secondary commercial standards, and coupling them with a self-validating LC-MS/MS methodology utilizing isotopically labeled internal standards, pharmaceutical laboratories can guarantee the scientific integrity of their NDSRI data. This rigorous framework ensures compliance with FDA/EMA mandates and ultimately safeguards patient health.
References
-
FDA. "Information about Nitrosamine Impurities in Medications." U.S. Food and Drug Administration. URL:[Link]
-
PubChem. "N-Desmethyl N-Nitroso Imatinib | C28H28N8O2 | CID 169444186." National Institutes of Health. URL:[Link]
-
Veeprho. "N-Nitroso Imatinib." Veeprho Pharmaceuticals. URL:[Link]
-
Human Journals. "A Review of FDA Requirement on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance Related Impurities." International Journal of Pharmacy & Pharmaceutical Research. URL: [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. N-Desmethyl N-Nitroso Imatinib | C28H28N8O2 | CID 169444186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. veeprho.com [veeprho.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Information about Nitrosamine Impurities in Medications | FDA [fda.gov]
A Senior Application Scientist's Guide: Cross-Validation of LC-MS vs. GC-MS for the Analysis of Imatinib-Related Nitrosamines
Introduction: The Imperative for Nitrosamine Control in Imatinib
Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), has revolutionized cancer therapy.[1] However, the integrity of any pharmaceutical product hinges on the stringent control of its impurities. In recent years, the discovery of N-nitrosamine impurities in various medications has triggered a global regulatory and safety re-evaluation.[2][3] These compounds are classified as probable human carcinogens, making their detection and quantification at trace levels a critical mandate for patient safety.[4]
The focus has expanded from small, volatile nitrosamines to include a more complex class: Nitrosamine Drug Substance-Related Impurities (NDSRIs).[4][5] NDSRIs are structurally similar to the active pharmaceutical ingredient (API) and can form during the synthesis, formulation, or storage of the drug product.[6] For a molecule with the structural complexity of Imatinib, the potential for NDSRI formation necessitates the development and validation of highly sensitive and specific analytical methods.
This guide provides an in-depth, objective comparison of the two most powerful analytical techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my objective is not merely to present protocols, but to explain the causality behind the methodological choices and to establish a framework for robust cross-validation, ensuring data integrity and regulatory compliance in accordance with guidelines from the FDA and EMA.[4][7][8]
Pillar 1: Foundational Principles of LC-MS and GC-MS
The choice between LC-MS and GC-MS is fundamentally dictated by the physicochemical properties of the target analytes—in this case, potential Imatinib-related nitrosamines. The key differentiating factors are volatility and thermal stability.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the traditional workhorse for volatile and semi-volatile compounds. The sample is vaporized in a heated inlet and separated in a gaseous mobile phase based on boiling point and polarity. GC-MS, especially when coupled with a triple quadrupole mass spectrometer (GC-MS/MS), offers excellent chromatographic resolution and sensitivity for small, volatile nitrosamines like N-nitrosodimethylamine (NDMA).[9] However, its primary limitation is the requirement that analytes be thermally stable and sufficiently volatile to enter the gas phase without degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique has emerged as the gold standard for nitrosamine analysis, particularly for NDSRIs.[6][10] Separation occurs in a liquid mobile phase, making it ideal for non-volatile, polar, and thermally labile compounds. The use of soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) allows for the gentle transfer of intact analyte ions into the mass spectrometer, minimizing the risk of thermal degradation that could occur in a GC inlet.[6][11]
The core structural features of Imatinib suggest that any derived NDSRIs would likely be large, complex molecules with low volatility and questionable thermal stability, making LC-MS the a priori method of choice. While Imatinib itself is thermally stable to over 220°C, the stability of its nitrosated derivatives is unknown and cannot be assumed.[12][13] Therefore, GC-MS analysis would likely require a derivatization step to enhance volatility, adding complexity and potential variability to the workflow.
Pillar 2: Experimental Design for Cross-Validation
Cross-validation is the formal process of verifying that two distinct analytical methods produce consistent, reliable, and comparable results.[14] It is a critical step when transferring methods or establishing equivalency between a primary and an alternative method.[15] Our approach will be grounded in the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[16]
The following diagram illustrates the logical workflow for the cross-validation process.
Caption: Workflow for the cross-validation of LC-MS and GC-MS methods.
Experimental Protocol: Sample Preparation
The goal of sample preparation is to extract the target nitrosamines from the Imatinib drug substance or product matrix while minimizing interferences.
Caption: Sample preparation workflows for LC-MS and GC-MS analysis.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh 100 mg of Imatinib API or finely ground drug product into a 10 mL volumetric flask.
-
Spiking: For validation and cross-validation, spike samples with a known concentration of nitrosamine standards across a range (e.g., from the Limit of Quantification (LOQ) to 150% of the specification limit).
-
For LC-MS/MS Analysis:
-
Add 10 mL of a suitable diluent (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the resulting solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
For GC-MS/MS Analysis:
-
Add 10 mL of an appropriate organic solvent (e.g., Dichloromethane).[17]
-
Vortex for 2 minutes and sonicate for 10 minutes.
-
Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial.
-
Note: This direct injection approach is chosen for its simplicity. Headspace analysis is generally reserved for more volatile nitrosamines in specific matrices.[9]
-
Instrumental Methodologies
The following tables outline the starting parameters for both instrumental platforms. These must be optimized for the specific Imatinib-related nitrosamine impurities being targeted.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | UPLC/HPLC | Provides high-resolution separation. |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Offers good retention and peak shape for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for gradient elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| MS Detector | Triple Quadrupole Mass Spectrometer (TQ-MS) | The gold standard for quantification due to its sensitivity and selectivity.[6] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is well-suited for polar, non-volatile compounds like Imatinib and its potential NDSRIs.[6] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and specificity by monitoring specific precursor-to-product ion transitions.[6] |
Table 2: GC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | Gas Chromatograph with Autosampler | Standard for automated analysis. |
| Column | Mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) | A robust general-purpose column for separating a range of semi-volatile compounds. |
| Inlet Temperature | 250 °C | Must be high enough to volatilize analytes but low enough to prevent thermal degradation. This is a critical parameter to evaluate. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level analysis. |
| Carrier Gas | Helium, Constant Flow (1.2 mL/min) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 40°C, hold 2 min, ramp 15°C/min to 280°C, hold 5 min | A typical temperature program to separate compounds based on boiling point. Must be optimized. |
| MS Detector | Triple Quadrupole Mass Spectrometer (TQ-MS) | Recommended for the low detection levels required and potential for matrix interference.[9] |
| Ionization Source | Electron Ionization (EI), 70 eV | Standard, robust ionization technique for GC-MS that produces reproducible fragmentation patterns. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Essential for achieving the required sensitivity and selectivity for trace impurity analysis.[18] |
Pillar 3: Data Analysis and Performance Comparison
After validating both methods individually according to ICH Q2(R1) guidelines, the same set of spiked Imatinib samples are analyzed on both systems. The resulting quantitative data are then compared.
Table 3: Hypothetical Performance Data Comparison
| Parameter | LC-MS/MS | GC-MS/MS | Commentary |
|---|---|---|---|
| Specificity | High (Chromatographic separation + MRM) | High (Chromatographic separation + MRM) | Both techniques are highly specific due to the use of MS/MS. |
| LOD | ~0.05 ng/mL | ~0.1 ng/mL | LC-MS/MS is often more sensitive for larger, less volatile molecules.[10] |
| LOQ | ~0.15 ng/mL | ~0.3 ng/mL | The LOQ must be below the regulatory acceptable intake (AI) limit.[19] |
| Linearity (r²) | >0.998 | >0.995 | Both methods should demonstrate excellent linearity over the required range. |
| Accuracy (% Recovery) | 95-105% | 90-110% | LC-MS may show better recovery if the NDSRI is thermally labile. |
| Precision (%RSD) | < 5% | < 10% | Both should demonstrate high precision. |
| Applicability | Broad (Volatile & Non-volatile) | Limited (Volatile & Thermally Stable) | This is the key differentiator.[11] |
Conclusion and Recommendation
The decision between LC-MS and GC-MS is not arbitrary; it is a science-driven choice based on the analyte's properties.
Caption: Decision tree for selecting the appropriate analytical technique.
For the analysis of potential nitrosamine impurities in Imatinib, LC-MS/MS is unequivocally the superior and recommended primary technique . The structural nature of Imatinib makes the formation of large, non-volatile, and potentially thermally labile NDSRIs far more probable than small, volatile nitrosamines. LC-MS/MS directly addresses these properties, offering unmatched sensitivity and eliminating the risk of analyte degradation during analysis, thereby providing more trustworthy and accurate data.[6][10]
GC-MS/MS serves as a valuable complementary technique. It would be the method of choice if a specific, known volatile nitrosamine was identified as a risk. In a cross-validation scenario, if GC-MS/MS yields comparable results to LC-MS/MS, it can be considered a validated alternative for specific target analytes. However, if results are disparate (e.g., lower recovery with GC-MS), it strongly indicates thermal degradation of the analyte in the GC inlet, reinforcing the selection of LC-MS/MS as the definitive method.
Ultimately, a robust risk assessment, as mandated by regulatory agencies like the FDA and EMA, should guide the analytical strategy.[8][20] For Imatinib, this assessment points directly toward the capabilities of LC-MS/MS as the most reliable and scientifically sound approach to ensure patient safety.
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- Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines. PMC.
- EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH.
- Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. PMC.
- Quantitative determination of imatinib stability under various stress conditions. PMC.
- A Head-to-Head Battle: GC-MS vs. LC-MS for N-Nitrosobutylamine Analysis. Benchchem.
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Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring . (2019, November 19). PLOS ONE. Available from: [Link]
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- Control of Nitrosamine Impurities in Human Drugs. (2024, August 30). FDA.
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- Thermal stability and decompositions kinetics under non-isothermal conditions of imatinib mesylate α form. (2016, September 10). PubMed.
- Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (2021, September 23). Restek Resource Hub.
- Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability. (2024, September 5). Federal Register.
- Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. (2019, November 19). PMC.
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- Simultaneous Determination and Quantification of Nine Nitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. (2025, May 27). Pharma Excipients.
- Development and validation of LC-MS/MS method for imatinib and norimatinib monitoring by finger-prick DBS in gastrointestinal stromal tumor patients. (2019, November 19). PubMed.
- Selective LC-MS/MS method for simultaneous plasma determination of imatinib, dasatinib, nilotinib, bosutinib, ponatinib and ibru. SciSpace.
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- Guidance for the validation of pharmaceutical quality control analytical methods. Therapeutic Goods Administration.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC.
- Toxicity assessment of imatinib mesylate and a related impurity: in vitro and in vivo approaches. ResearchGate.
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). ResolveMass Laboratories.
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- Molecular Mobility and Stability Studies of Amorphous Imatinib Mesylate. (2019, July 1). MDPI.
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Navigating the Analytical Maze: A Guide to Inter-Laboratory Reproducibility for N-Nitroso Imatinib Assays
For Immediate Release
A Senior Application Scientist's Guide to Ensuring Consistency and Accuracy in the Quantification of N-Nitroso Imatinib, a Critical Nitrosamine Impurity.
The reliable detection and quantification of N-Nitroso Imatinib, a nitrosamine drug substance-related impurity (NDSRI), is a critical aspect of pharmaceutical quality control.[1][2] As regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), enforce stringent acceptable intake (AI) limits for nitrosamines due to their classification as probable human carcinogens, the need for robust and reproducible analytical methods has never been more paramount.[2][3][4][5] This guide provides an in-depth comparison of analytical methodologies, outlines key validation parameters for ensuring inter-laboratory reproducibility, and offers a foundational protocol for the analysis of N-Nitroso Imatinib.
The Analytical Landscape: Choosing the Right Tool for the Job
The primary challenge in N-Nitroso Imatinib analysis lies in achieving the requisite low levels of detection and quantification while navigating complex sample matrices.[6][7] Several analytical techniques can be employed, each with its own set of advantages and considerations for reproducibility.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the preferred method for nitrosamine analysis due to its high sensitivity and selectivity.[6][7] This technique allows for the detection of trace-level impurities, often in the parts-per-billion (ppb) range, which is essential for meeting stringent regulatory limits.[7]
-
Causality Behind its Superiority: The power of LC-MS/MS lies in its ability to separate N-Nitroso Imatinib from other components in the sample via liquid chromatography, followed by highly specific detection using tandem mass spectrometry. The use of Multiple Reaction Monitoring (MRM) ensures that the detected signal corresponds to the specific precursor-product ion transition for the target analyte, minimizing the risk of false positives.[8]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Viable Alternative
-
Reproducibility Considerations: The reproducibility of HPLC-UV methods is highly dependent on achieving adequate chromatographic resolution between N-Nitroso Imatinib and other impurities or matrix components.[9] Method development and validation must rigorously demonstrate this separation to ensure accurate quantification.[9] While less sensitive than LC-MS/MS, modern HPLC systems can achieve limits of quantitation in the range of 10-20 ng/mL for some nitrosamines.[10]
Pillars of Reproducibility: A Deep Dive into Method Validation
Ensuring that an analytical method for N-Nitroso Imatinib yields consistent and reliable results across different laboratories hinges on a comprehensive validation strategy aligned with International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][11] The following parameters are critical for establishing inter-laboratory reproducibility:
| Validation Parameter | Objective | Typical Acceptance Criteria | Importance for Inter-Laboratory Reproducibility |
| Specificity | To ensure the analytical signal is solely from N-Nitroso Imatinib, without interference from the drug substance, other impurities, or matrix components.[7][8] | No interference at the retention time of the analyte.[8] Baseline separation from other components.[8] | Prevents overestimation of the impurity level due to co-eluting peaks, a common source of discrepancy between labs. |
| Linearity & Range | To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.[8] | Correlation coefficient (r²) ≥ 0.99.[8] | Ensures that different laboratories can accurately quantify samples across a spectrum of potential impurity levels. |
| Accuracy (Recovery) | To determine the closeness of the measured value to the true value.[8] | Mean recovery typically within 80-120%.[8] | Confirms that the sample preparation and analytical procedures are not introducing systematic errors that could vary between locations. |
| Precision (Repeatability & Intermediate Precision) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8] | Relative Standard Deviation (RSD) should be within pre-defined limits (e.g., <15%). | Directly evaluates the method's ability to produce consistent results within the same lab (repeatability) and between different labs, on different days, with different analysts (intermediate precision). |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To establish the lowest concentration of N-Nitroso Imatinib that can be reliably detected and quantified with acceptable precision and accuracy.[8] | Typically determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[8] | Guarantees that all participating laboratories can measure down to the required reporting levels, preventing discrepancies at low concentrations. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8] | Consistent results despite minor changes in mobile phase composition, pH, column temperature, etc. | A robust method is less susceptible to variations in environmental conditions or instrument setup, which are inevitable across different laboratories. |
A Foundational Workflow for Inter-Laboratory Comparison
To formally assess and ensure the reproducibility of an N-Nitroso Imatinib assay, a structured inter-laboratory comparison or round-robin study is essential.
Caption: A generalized workflow for conducting an inter-laboratory comparison study.
Generic Protocol: LC-MS/MS for N-Nitroso Imatinib Quantification
This protocol provides a starting point for the development and validation of a robust LC-MS/MS method. Laboratories must validate this method according to their specific instrumentation and regulatory requirements.
1. Sample Preparation:
-
Rationale: The goal is to efficiently extract N-Nitroso Imatinib from the drug product matrix while minimizing interference.
-
Procedure:
-
Accurately weigh a representative portion of the Imatinib drug product.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of methanol and water).
-
To prevent in-situ formation of nitrosamines during sample preparation, consider the addition of a nitrosation inhibitor like ascorbic acid or sulfamic acid.[7]
-
Vortex and/or sonicate to ensure complete dissolution.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Transfer the supernatant to an autosampler vial for analysis.
-
2. Chromatographic Conditions:
-
Rationale: To achieve optimal separation of N-Nitroso Imatinib from the parent drug and other potential impurities.
-
Parameters:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure consistent retention times.
-
3. Mass Spectrometric Conditions:
-
Rationale: To provide sensitive and selective detection of N-Nitroso Imatinib.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for nitrosamines.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for N-Nitroso Imatinib to ensure confident identification and quantification.
-
4. System Suitability:
-
Rationale: To verify that the analytical system is performing adequately before analyzing samples.[8]
-
Procedure:
-
Inject a standard solution of N-Nitroso Imatinib multiple times (e.g., n=6).
-
Calculate the relative standard deviation (RSD) of the peak areas and retention times. The RSD should be within established limits (e.g., <5%).
-
Ensure adequate signal-to-noise ratio for the lowest concentration standard.[8]
-
Conclusion
Achieving inter-laboratory reproducibility for N-Nitroso Imatinib assays is not merely a matter of following a prescribed method; it requires a deep understanding of the analytical challenges, a commitment to rigorous method validation, and a collaborative approach to identifying and mitigating sources of variability. By prioritizing robust analytical techniques like LC-MS/MS and adhering to the principles of method validation outlined in this guide, pharmaceutical manufacturers can ensure the accuracy and consistency of their data, thereby safeguarding patient safety and maintaining regulatory compliance.
References
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- LCGC International.
- Veeprho.
- The Analytical Scientist. Trends and Challenges in Nitrosamine Testing: Part Two.
- ACS Publications. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology.
- Aragen. Combat Nitrosamine Challenges with Comprehensive Analytical Solutions.
- ResolveMass Laboratories Inc.
- LGC Standards.
- EDREX. Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025.
- SynZeal. N-Nitroso Imatinib EP Impurity C (Possibility 2) | 2816369-80-7.
- Veeprho. Nitrosamine Current Challenges and Way Forward.
- PMC. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024.
- Thermo Fisher Scientific. Overcoming the Challenges of Nitrosamine Impurities in Drugs.
- Nitrosamines Exchange. Analytical Procedures and Validation_Specificity parameter requirment - Guidance, Documents, Resources.
- Simson Pharma.
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- PMC.
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- Asian Journal of Research in Chemistry.
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- PMC.
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- ResearchGate. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan.
- European Medicines Agency. Nitrosamine impurities.
- Thermo Fisher Scientific. LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin.
- SciSpace.
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- Waters Corporation. Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances.
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Analytical Comparison Guide: Assessing Linearity and Accuracy for Imatinib Impurity 80 (N-Desmethyl N-Nitroso Imatinib)
Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Regulatory Context: ICH M7, FDA Nitrosamine Guidance, USP <1469>
Executive Summary & Mechanistic Context
In the landscape of pharmaceutical impurity profiling, Imatinib Impurity 80 —chemically identified as N-Desmethyl N-Nitroso Imatinib (CAS: 2816369-80-7) [1]—represents a critical analytical challenge. As a Nitrosamine Drug Substance-Related Impurity (NDSRI), it possesses a potent structural alert for mutagenicity and carcinogenicity [2].
Because nitrosamines can damage DNA, regulatory bodies strictly govern their presence under the ICH M7 guidelines for genotoxic impurities (GTIs) [3]. The Acceptable Intake (AI) limits for NDSRIs often mandate limits of detection in the parts-per-billion (ppb) range relative to the Active Pharmaceutical Ingredient (API).
The Analytical Dilemma: Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the workhorse for standard process impurities (e.g., Impurity A, B, F). However, when assessing the linearity and accuracy of a genotoxic NDSRI like Impurity 80, HPLC-UV fails due to insufficient sensitivity and severe matrix interference from the high-concentration Imatinib API [4].
This guide objectively compares the performance of HPLC-UV against UHPLC-MS/MS (Triple Quadrupole) for the quantification of Imatinib Impurity 80, providing a self-validating protocol for establishing regulatory-compliant linearity and accuracy.
Platform Comparison: HPLC-UV vs. UHPLC-MS/MS
To achieve the "As Low As Reasonably Practicable" (ALARP) threshold required for Impurity 80, the analytical method must demonstrate impeccable linearity across ultra-trace concentrations and robust accuracy (recovery) despite the API matrix [5].
Table 1: Performance Comparison for Imatinib Impurity 80 Quantification
| Analytical Parameter | Traditional HPLC-UV | UHPLC-MS/MS (MRM Mode) | Causality / Scientific Rationale |
| Sensitivity (LOQ) | ~0.05% (500 ppm) | < 0.05 ppb (ng/mL) | MS/MS filters out background noise via specific precursor-to-product ion transitions, whereas UV absorbs non-specifically. |
| Linearity Range | 0.5 – 10 µg/mL | 0.01 – 5.0 ng/mL | Triple quadrupole detectors offer a wider dynamic range at trace levels without detector saturation. |
| Accuracy (Recovery) | 60% - 140% (Poor) | 85% - 115% (Excellent) | UV suffers from API peak tailing masking the impurity. MS/MS isolates the mass, preventing matrix suppression. |
| Specificity | Low (Co-elution risk) | Absolute | Isobaric interferences are eliminated by monitoring unique fragmentation pathways (MRM). |
| Regulatory Compliance | Fails ICH M7 for GTIs | Meets ICH M7 & USP <1469> | FDA mandates highly sensitive MS methodologies for nitrosamine quantification [6]. |
Workflow Visualization: The Trace-Level Quantification System
The following workflow illustrates the self-validating system required to accurately assess Impurity 80. By utilizing Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM), the system bypasses the chromatographic limitations of UV detection.
Figure 1: UHPLC-MS/MS workflow for the trace-level quantification of Imatinib Impurity 80.
Step-by-Step Methodology: Validating Linearity and Accuracy
To prove that your method is trustworthy, the protocol must be a self-validating system. This means incorporating matrix blanks, multi-level spiking, and strict acceptance criteria.
Phase 1: Sample Preparation & Matrix Management
Causality: Imatinib mesylate is highly soluble in aqueous buffers. To prevent the massive API peak from suppressing the ionization of Impurity 80 in the MS source, a divert valve must be used, and extraction must be optimized.
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Methanol containing 0.1% Formic Acid.
-
API Sample Preparation: Accurately weigh 100 mg of Imatinib Mesylate API and dissolve in 1.0 mL of diluent (Concentration: 100 mg/mL).
-
Impurity Stock Solution: Prepare a 1.0 mg/mL stock of Imatinib Impurity 80 reference standard in Methanol.
Phase 2: Assessing Linearity (Detector Response)
Causality: Linearity ensures that the MS detector's response is directly proportional to the concentration of the nitrosamine, which is critical for accurate quantification at the LOQ.
-
Calibration Curve Generation: Dilute the Impurity 80 stock solution to create six calibration levels: 0.01, 0.05, 0.1, 0.5, 1.0, and 5.0 ng/mL.
-
Internal Standard (IS): Spike each level with a stable isotope-labeled internal standard (e.g., Imatinib-d8) at a constant concentration of 1.0 ng/mL to correct for any MS ionization fluctuations.
-
Injection: Inject 5 µL of each standard into the UHPLC-MS/MS.
-
Acceptance Criteria: Plot the peak area ratio (Impurity 80 / IS) against concentration. The correlation coefficient (
) must be , and the y-intercept must be of the response at the specification limit [6].
Phase 3: Assessing Accuracy (Spike Recovery)
Causality: Accuracy must be assessed in the presence of the API to prove that the Imatinib matrix does not cause ion suppression or enhancement, which would artificially skew the quantitative results.
-
Spiking Levels: Prepare three independent API samples (100 mg/mL). Spike them with Impurity 80 at 50%, 100%, and 150% of the calculated Acceptable Intake (AI) specification limit (e.g., spiking at 0.5, 1.0, and 1.5 ng/mL).
-
Triplicate Analysis: Prepare each spiked level in triplicate (
) to ensure statistical confidence. -
Unspiked Control: Inject an unspiked API sample to determine if there is any endogenous Impurity 80 present. If present, subtract this baseline area from the spiked samples.
-
Calculation:
-
Acceptance Criteria: Mean recovery must fall between 80.0% and 120.0% , with a Relative Standard Deviation (%RSD) of
[5].
Data Interpretation & Troubleshooting
If accuracy falls below 80%, the method is likely suffering from ion suppression . This occurs when the high concentration of Imatinib co-elutes with Impurity 80, competing for charge in the ESI source.
Corrective Action:
-
Adjust the UHPLC gradient (e.g., using a high-retention C18 column with a shallow gradient of 0.1% Formic acid in Water/Acetonitrile) to ensure Impurity 80 elutes at least 1.5 minutes apart from the main Imatinib peak.
-
Implement a post-column divert valve to send the main Imatinib peak to waste, preventing it from entering the mass spectrometer entirely.
By abandoning HPLC-UV in favor of UHPLC-MS/MS for NDSRIs, analytical scientists can guarantee regulatory compliance, ensuring that genotoxic impurities are accurately quantified and controlled within safe limits.
References
-
PubChem. "N-Desmethyl N-Nitroso Imatinib | C28H28N8O2 | CID 169444186." National Center for Biotechnology Information.[Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
